molecular formula C12H12N2O5 B8266778 2-Methoxyphenyl dihydrouracil

2-Methoxyphenyl dihydrouracil

Cat. No.: B8266778
M. Wt: 264.23 g/mol
InChI Key: HCEOVKWPVMWQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenyl dihydrouracil is a useful research compound. Its molecular formula is C12H12N2O5 and its molecular weight is 264.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyphenyl dihydrouracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenyl dihydrouracil including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-19-9-3-2-7(11(16)17)6-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEOVKWPVMWQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Methoxyphenyl Dihydrouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methoxyphenyl dihydrouracil (B119008), a compound of interest for researchers, scientists, and professionals in drug development. While specific experimental data for 2-Methoxyphenyl dihydrouracil is not extensively available in the public domain, this document outlines a probable synthesis pathway and expected characterization data based on established methodologies for analogous compounds, particularly its 4-methoxyphenyl (B3050149) isomer.

Synthesis

The synthesis of 2-Methoxyphenyl dihydrouracil can be effectively achieved through a well-established method used for preparing dihydrouracil analogs. This approach involves the cleavage of the carbon-sulfur bond of a Biginelli-type dihydropyrimidinone precursor using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA).[1][2]

Proposed Synthetic Pathway

The synthesis is a two-step process starting from the Biginelli condensation of 2-methoxybenzaldehyde (B41997), ethyl acetoacetate (B1235776), and thiourea (B124793) to yield a dihydropyrimidinethione intermediate. This intermediate is then oxidized to the desired dihydrouracil.

dot

Caption: Proposed synthesis pathway for 2-Methoxyphenyl dihydrouracil.

Experimental Protocol

The following protocol is adapted from the synthesis of analogous dihydrouracils.[1]

Step 1: Synthesis of 6-(2-Methoxyphenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4(5H)-one (Intermediate)

  • A mixture of 2-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (15 mmol), and a catalytic amount of hydrochloric acid in ethanol (B145695) (50 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.

  • The solid is washed with cold ethanol and dried under vacuum to yield the intermediate product.

Step 2: Synthesis of 2-Methoxyphenyl dihydrouracil (Final Product)

  • In a 25 mL round-bottomed flask, the intermediate 6-(2-Methoxyphenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4(5H)-one (2 mmol) is dissolved in 5 mL of dichloromethane.

  • meta-Chloroperbenzoic acid (mCPBA) (2.2 eq) is then added at room temperature.

  • The reaction is stirred for 3 hours, during which a precipitate forms.

  • The precipitate is filtered, washed with dichloromethane, and dried under vacuum.

  • The dry powder is treated with a saturated sodium bicarbonate solution, filtered, washed with water, and dried to obtain the final product, 2-Methoxyphenyl dihydrouracil.[1]

Characterization

The characterization of the synthesized 2-Methoxyphenyl dihydrouracil would involve various spectroscopic and analytical techniques to confirm its structure and purity. The expected data, based on the analogous 4-methoxyphenyl dihydrouracil, are summarized below.[1][3]

Physicochemical Properties
PropertyExpected Value
Appearance White powder
Molecular Formula C₁₁H₁₂N₂O₃
Molecular Weight 220.23 g/mol
Melting Point Expected in the range of 200-230 °C
Spectroscopic Data

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3250N-H stretching
~1730C=O stretching (carbonyl)
~1690C=O stretching (carbonyl)
~1510C=C stretching (aromatic)

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 200 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HNH
~7.9s1HNH
~6.9 - 7.4m4HAromatic protons
~4.6m1HCH
~3.8s3HOCH₃
~2.6 - 2.8m2HCH₂

¹³C NMR (DMSO-d₆, 50 MHz):

Chemical Shift (δ, ppm)Assignment
~170.0C=O
~157.0Aromatic C-O
~154.0C=O
~130.0 - 110.0Aromatic carbons
~55.5OCH₃
~50.0CH
~38.0CH₂

2.2.3. Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 221.09.

Logical Workflow for Characterization

The characterization process follows a logical sequence to confirm the identity and purity of the synthesized compound.

dot

Characterization_Workflow Synthesis Synthesized Compound Purification Purification Synthesis->Purification MP Melting Point Analysis Purification->MP IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation MP->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logical workflow for the characterization of 2-Methoxyphenyl dihydrouracil.

Potential Biological Significance

Dihydrouracil and its derivatives are crucial intermediates in the catabolism of uracil (B121893).[1][2] The vital role of uracil in biological systems has spurred interest in the synthesis of novel dihydrouracil analogs for potential therapeutic applications. While the specific biological activities of 2-Methoxyphenyl dihydrouracil have not been extensively reported, related 2-methoxyphenol compounds have shown antioxidant and anti-inflammatory properties.[4][5] Further research is warranted to explore the pharmacological profile of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid, a compound of interest in the field of targeted protein degradation.

Core Physicochemical Properties

The compound, identified by CAS number 2377643-33-7, possesses the molecular formula C₁₂H₁₂N₂O₅ and a molecular weight of 264.23 g/mol .[1][2] Its structure features a dihydrouracil (B119008) moiety attached to a methoxy-substituted benzoic acid. This compound is noted to be a white to off-white solid and is soluble in various organic solvents with slight solubility in water.[2][3] For research purposes, it is recommended to store the compound at 4°C and protected from light.[1][3]

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₅[1][2]
Molecular Weight 264.23 g/mol [1][2]
CAS Number 2377643-33-7[1]
Topological Polar Surface Area (TPSA) 95.94 Ų[1]
LogP 0.8397[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 3[1]
Appearance White to off-white solid[3]
Purity ≥95%[1]

Experimental Protocols

General Synthesis of Phenyl Dihydrouracils

While a specific protocol for 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)-4-methoxybenzoic acid is not detailed in the provided literature, a general method for the preparation of N-1 substituted dihydrouracils can be adapted. This often involves a palladium-catalyzed cross-coupling reaction.

Materials:

  • Dihydrouracil

  • Appropriate aryl halide or phenol (B47542) derivative (e.g., a substituted bromobenzoic acid)

  • Palladium catalyst (e.g., [(cinnamyl)PdCl]₂)

  • Ligand (e.g., t-BuBrettPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add dihydrouracil, the aryl electrophile, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) multiple times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-1 substituted dihydrouracil.

Biological Activity and Signaling Pathway

Substituted phenyl dihydrouracils, including the compound of interest, have emerged as a novel class of ligands for the E3 ubiquitin ligase cereblon (CRBN).[4][5] This positions them as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[6]

The mechanism of action involves the phenyl dihydrouracil moiety acting as a "warhead" that binds to CRBN. The other end of the PROTAC molecule contains a ligand that binds to a protein of interest (POI). This simultaneous binding brings the POI into close proximity with the CRBN E3 ligase complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[6] This targeted protein degradation strategy is a promising therapeutic modality in drug discovery.[7]

The following diagram illustrates the general workflow of targeted protein degradation using a PROTAC molecule with a phenyl dihydrouracil-based CRBN ligand.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_1 Cellular Machinery PROTAC Phenyl Dihydrouracil-Linker-POI Ligand CRBN CRBN E3 Ligase PROTAC->CRBN Binds POI Protein of Interest (POI) PROTAC->POI Binds CRBN->POI Ternary Complex Formation Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Ubiquitination

Caption: PROTAC-mediated protein degradation workflow.

The following diagram illustrates the logical relationship in the development and action of these compounds.

Logical_Relationship Development and Action of Phenyl Dihydrouracil CRBN Ligands Start Identification of Phenyl Dihydrouracil Scaffold Synthesis Chemical Synthesis and Modification Start->Synthesis Binding Binding to CRBN E3 Ligase Synthesis->Binding PROTAC_Formation Incorporation into PROTAC Molecule Binding->PROTAC_Formation Ternary_Complex Formation of POI-PROTAC-CRBN Complex PROTAC_Formation->Ternary_Complex Degradation Ubiquitination and Proteasomal Degradation of POI Ternary_Complex->Degradation Therapeutic_Effect Therapeutic Outcome Degradation->Therapeutic_Effect

Caption: Logical flow from compound discovery to therapeutic effect.

References

The Rising Therapeutic Potential of Dihydrouracil Analogs: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydrouracil (B119008) scaffold, a core structure in various biologically active molecules, has garnered significant attention in medicinal chemistry for its versatile therapeutic potential. As analogs of a natural metabolite, these compounds offer a unique starting point for the design of novel drugs targeting a range of diseases. This technical guide provides an in-depth overview of the biological activities of novel dihydrouracil analogs, with a focus on their anticancer, enzyme inhibitory, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Dihydrouracil Analogs

Dihydrouracil and its derivatives, particularly dihydropyrimidinones (DHPMs), have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.

Inhibition of Key Kinases in Cancer Signaling

Several novel dihydropyrimidinone derivatives have demonstrated potent inhibitory activity against critical kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the mammalian target of rapamycin (B549165) (mTOR).

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, dihydrouracil analogs can effectively cut off the blood supply to tumors.

mTOR Inhibition: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Dihydropyrimidinone derivatives have been shown to inhibit mTOR, leading to cell cycle arrest and apoptosis.

One notable study reported a dihydropyrimidinone derivative (compound 19) with dual inhibitory activity against both mTOR and VEGFR-2, showcasing the potential for multi-targeted therapy from a single scaffold.[1]

Disruption of Microtubule Dynamics

Tubulin polymerization is a critical process for cell division, and its disruption is a well-established anticancer strategy. Certain dihydropyrimidinone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Quantitative Data: Anticancer and Enzyme Inhibitory Activities

The following tables summarize the reported in vitro activities of various dihydrouracil and dihydropyrimidinone analogs.

Compound/AnalogCancer Cell LineActivity TypeValueReference
Dihydropyrimidinone 19NCI-H460 (Lung)Growth Inhibition88%[1]
Dihydropyrimidinone 19SK-MEL-5 (Melanoma)Growth Inhibition86%[1]
Dihydropyrimidinone 19HL-60 (TB) (Leukemia)Growth Inhibition85%[1]
DHP–DHPM hybrid 9dPC3 (Prostate)SI>50.2[2]
DHP–DHPM hybrid 9gPC3 (Prostate)SI>68.8[2]

Table 1: In Vitro Anticancer Activity of Dihydrouracil Analogs. SI = Selectivity Index.

Compound/AnalogEnzymeActivity TypeIC50 (µM)Reference
Dihydropyrimidinone 19mTORInhibition0.64[1]
Rapamycin (Reference)mTORInhibition0.43[1]
Dihydropyrimidinone 19VEGFR-2Inhibition1.97[1]
Sorafenib (Reference)VEGFR-2Inhibition0.3[1]

Table 2: Enzyme Inhibitory Activity of a Dihydropyrimidinone Analog.

Dihydrouracil Analogs in Targeted Protein Degradation (PROTACs)

A novel and exciting application of dihydrouracil analogs is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Substituted phenyl dihydrouracil (PDHU) has been identified as a novel, achiral ligand for the Cereblon (CRBN) E3 ligase, a key component in many PROTACs.

Other Biological Activities

Beyond their anticancer and protein degradation applications, dihydrouracil analogs have shown promise in other therapeutic areas.

HIV-1 Integrase Inhibition

Certain dihydrouracil derivatives containing naphthyridine scaffolds have been reported as highly active inhibitors of HIV-1 integrase, with activity at nanomolar levels.[3]

Antimicrobial Activity

Dihydrouracil analogs coupled with neomycin conjugates have demonstrated good activity against bacteria such as E. coli and Klebsiella pneumoniae.[3] Additionally, selected N3-alkylated dihydrouracils have shown promising antimicrobial activity against S. aureus and C. albicans.[3]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have explored pyrimidinedione derivatives as inhibitors of DPP-4, a target for the treatment of type 2 diabetes. The structure-activity relationship studies indicate that hydrophobicity and specific substitutions on the phenyl ring are crucial for potent inhibitory activity.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel dihydrouracil analogs.

Synthesis of Dihydrouracil Analogs via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component condensation reaction widely used for the synthesis of dihydropyrimidinones.

Materials:

  • An aromatic aldehyde

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • A catalyst (e.g., HCl, Yb(OTf)3, or a milder, green catalyst like Citrus macroptera juice)[6][7]

  • Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • Combine equimolar amounts of the aldehyde, β-ketoester, and urea/thiourea in a suitable reaction vessel.

  • Add a catalytic amount of the chosen acid or Lewis acid.

  • The reaction mixture is then stirred and heated (if necessary) for the appropriate time (can range from minutes to hours depending on the catalyst and conditions).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction.

  • The crude product is then purified by recrystallization or column chromatography.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Dihydrouracil analog stock solutions (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the dihydrouracil analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for Protein Degradation

Western blotting is used to detect and quantify the levels of a specific protein in a cell lysate, which is essential for confirming the degradation of a target protein by a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Dihydrouracil-based PROTAC

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cells with the PROTAC at various concentrations and for different time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system and quantify the protein bands to determine the extent of degradation.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Dihydrouracil analog

  • A positive control inhibitor (e.g., colchicine)

  • A 96-well plate

  • A microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

  • Add the dihydrouracil analog at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding GTP to the tubulin solution and immediately dispensing it into the wells of the plate.

  • Measure the increase in absorbance at 340 nm over time at 37°C. The absorbance increases as tubulin polymerizes.

  • Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better illustrate the complex biological processes influenced by dihydrouracil analogs, we provide the following diagrams created using the DOT language.

Signaling Pathways

VEGFR2_mTOR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Dihydrouracil Dihydrouracil Analog Dihydrouracil->VEGFR2 Dihydrouracil->mTORC1

Caption: Inhibition of VEGFR-2 and mTOR Signaling by Dihydrouracil Analogs.

PROTAC_Pathway POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-CRBN) POI->TernaryComplex PDHU_PROTAC PDHU-based PROTAC PDHU_PROTAC->TernaryComplex CRBN Cereblon (CRBN) E3 Ligase CRBN->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of Action of a PDHU-based PROTAC for Targeted Protein Degradation.

Experimental Workflows

Drug_Discovery_Workflow Synthesis Synthesis (e.g., Biginelli Reaction) Purification Purification & Characterization Synthesis->Purification InVitroScreening In Vitro Screening (e.g., MTT Assay) Purification->InVitroScreening EnzymeAssay Enzyme Inhibition Assay InVitroScreening->EnzymeAssay MechanismStudy Mechanism of Action (e.g., Western Blot, Cell Cycle Analysis) EnzymeAssay->MechanismStudy LeadOptimization Lead Optimization MechanismStudy->LeadOptimization

Caption: A General Experimental Workflow for the Discovery of Dihydrouracil Analogs.

Conclusion

Novel dihydrouracil analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer agents, enzyme inhibitors, and antimicrobial compounds, coupled with their emerging role in targeted protein degradation, highlights their significant potential in drug discovery and development. The synthetic accessibility of the dihydrouracil scaffold, often through efficient multicomponent reactions like the Biginelli synthesis, further enhances their appeal for medicinal chemists. This technical guide provides a solid foundation of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the continued exploration and optimization of these valuable therapeutic agents. The continued investigation into the structure-activity relationships and mechanisms of action of dihydrouracil analogs is poised to yield the next generation of innovative medicines.

References

In Vitro Evaluation of 2-Methoxyphenyl Dihydrouracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-Methoxyphenyl dihydrouracil (B119008) derivatives, a class of compounds with emerging therapeutic potential. This document details experimental protocols for assessing their biological activity and presents available data to facilitate further research and development in this area.

Core Concepts and Rationale

Dihydrouracil derivatives are analogues of a natural metabolite of uracil, a component of ribonucleic acid.[1] The incorporation of a 2-methoxyphenyl group into the dihydrouracil scaffold has been explored for its potential to modulate various biological targets. The 2-methoxyphenyl moiety can influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to interact with specific enzymes and signaling pathways. Research into related compounds suggests that this chemical class may exhibit activities such as myeloperoxidase (MPO) inhibition, which is relevant in the context of cardiovascular and inflammatory diseases.[2]

Data Presentation: In Vitro Biological Activity

While extensive quantitative data for a broad range of 2-Methoxyphenyl dihydrouracil derivatives is still emerging, preliminary studies on related structures provide valuable insights into their potential efficacy. The following table summarizes representative in vitro data for a closely related analogue, a 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, which demonstrates potent myeloperoxidase inhibition.

Compound IDAssay TypeTargetCell Line/SystemIC50 ValueReference
PF-06282999Myeloperoxidase InhibitionMyeloperoxidase (MPO)Human Whole BloodNot explicitly stated as a single IC50, but demonstrated robust inhibition[2]

Note: This table is intended to be illustrative. As more research becomes available, it will be populated with a wider range of 2-Methoxyphenyl dihydrouracil derivatives and their corresponding in vitro activities.

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro evaluation of novel compounds. Below are standard protocols for key assays relevant to the assessment of 2-Methoxyphenyl dihydrouracil derivatives.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-Methoxyphenyl dihydrouracil derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Myeloperoxidase (MPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of myeloperoxidase, a key enzyme in inflammation.

Materials:

  • Human myeloperoxidase (MPO) enzyme

  • Assay buffer (e.g., phosphate (B84403) buffer with DTPA)

  • Substrate (e.g., Amplex® Red)

  • Hydrogen peroxide (H2O2)

  • Test compounds (2-Methoxyphenyl dihydrouracil derivatives)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of MPO, Amplex® Red, and H2O2 in the assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells of the 96-well plate.

  • Enzyme Addition: Add the MPO solution to each well and incubate for a short period.

  • Reaction Initiation: Start the reaction by adding the Amplex® Red and H2O2 solution.

  • Fluorescence Measurement: Measure the fluorescence kinetically at an excitation of 530-560 nm and an emission of ~590 nm.

  • Data Analysis: Determine the rate of reaction and calculate the percentage of MPO inhibition for each compound concentration. Calculate the IC50 value.

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of novel 2-Methoxyphenyl dihydrouracil derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Evaluation cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of 2-Methoxyphenyl dihydrouracil Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., MPO Inhibition) cytotoxicity->anti_inflammatory mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) anti_inflammatory->mechanism data_analysis IC50 Determination & Statistical Analysis mechanism->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis, in vitro screening, and lead identification of 2-Methoxyphenyl dihydrouracil derivatives.

Hypothesized Signaling Pathway: Inhibition of Myeloperoxidase-Mediated Inflammation

Based on preliminary findings for related compounds, a potential mechanism of action for 2-Methoxyphenyl dihydrouracil derivatives could involve the inhibition of myeloperoxidase (MPO), a key enzyme in the inflammatory response of neutrophils. The diagram below illustrates this hypothesized pathway.

MPO_Inhibition_Pathway cluster_neutrophil Neutrophil Activation cluster_mpo_activity MPO Catalytic Cycle cluster_inhibition Inhibition by Derivative cluster_outcome Cellular & Tissue Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil MPO_Release Myeloperoxidase (MPO) Release Neutrophil->MPO_Release MPO MPO MPO_Release->MPO HOCl Hypochlorous Acid (HOCl) (Potent Oxidant) MPO->HOCl catalyzes H2O2 H2O2 H2O2->MPO Chloride Cl- Chloride->MPO Oxidative_Stress Oxidative Stress & Tissue Damage HOCl->Oxidative_Stress Derivative 2-Methoxyphenyl dihydrouracil Derivative Inhibition Derivative->Inhibition Inhibition->MPO Inhibition->Oxidative_Stress Reduces Inflammation Inflammation Oxidative_Stress->Inflammation

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the MPO catalytic cycle by 2-Methoxyphenyl dihydrouracil derivatives.

References

Spectroscopic Analysis of 2-Methoxyphenyl Dihydrouracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure

Systematic Name: 6-(2-Methoxyphenyl)-5,6-dihydrouracil

Molecular Formula: C₁₁H₁₂N₂O₃

Molecular Weight: 220.23 g/mol

Structure:

G Synthesis of Dihydrouracils start Dissolve Biginelli Hybrid in Dichloromethane reagent Add mCPBA (2.2 eq) start->reagent reaction Stir at Room Temperature for 3 hours reagent->reaction filtration1 Filter Precipitate reaction->filtration1 wash1 Wash with Dichloromethane filtration1->wash1 dry1 Dry in Vacuum wash1->dry1 treatment Treat with Saturated Sodium Bicarbonate dry1->treatment filtration2 Filter Product treatment->filtration2 wash2 Wash with Water filtration2->wash2 dry2 Dry to Obtain Pure Dihydrouracil wash2->dry2 G Simplified Uracil Catabolism Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase Beta_Ureidopropionate β-Ureidopropionate Dihydrouracil->Beta_Ureidopropionate Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionate->Beta_Alanine β-Ureidopropionase

References

An In-depth Technical Guide to the Crystallographic Studies of Dihydrouracil Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic studies of dihydrouracil (B119008) and its derivatives. Dihydrouracil, a non-aromatic analog of the nucleobase uracil (B121893), is a key intermediate in pyrimidine (B1678525) catabolism and a component of certain transfer RNAs (tRNAs). Its unique puckered ring structure, in contrast to the planar uracil, influences its biological activity and makes it a molecule of significant interest in structural biology and drug design. Understanding the three-dimensional structure of dihydrouracil and its analogs at an atomic level is crucial for elucidating their roles in biological processes and for the rational design of therapeutic agents, such as inhibitors of dihydropyrimidine (B8664642) dehydrogenase (DPD), an enzyme critical in the metabolism of the anticancer drug 5-fluorouracil.

Core Concepts in Dihydrouracil Crystallography

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal.[1][2] For dihydrouracil and its derivatives, this method provides invaluable data on bond lengths, bond angles, and the overall conformation of the molecule. This information is fundamental to understanding how these compounds interact with biological macromolecules, such as enzymes and nucleic acids.

The hydrogenation of the C5-C6 double bond in uracil to form dihydrouracil results in a loss of planarity and the adoption of a puckered conformation, often described as a "half-chair". This structural change has significant implications for its biological function, affecting base pairing and stacking interactions within RNA molecules.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for dihydrouracil and one of its derivatives, 6-methyl-5,6-dihydrouracil, providing a basis for structural comparison.

Table 1: Crystallographic Data for Dihydrouracil and its 6-Methyl Derivative

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
DihydrouracilC₄H₆N₂O₂MonoclinicP2₁/c4.2111.0810.3390.14
6-Methyl-5,6-dihydrouracilC₅H₈N₂O₂MonoclinicC210.5326.4479.183101.554

Data for Dihydrouracil obtained from Rohrer and Sundaralingam (1968). Data for 6-Methyl-5,6-dihydrouracil obtained from Kou and Parthasarathy (1977).[3]

Table 2: Selected Bond Lengths (Å) in Dihydrouracil

BondLength (Å)
C(2)-N(1)1.37
N(1)-C(6)1.47
C(6)-C(5)1.50
C(5)-C(4)1.52
C(4)-N(3)1.34
N(3)-C(2)1.36
C(2)-O(7)1.22
C(4)-O(8)1.24

Data obtained from Rohrer and Sundaralingam (1968).

Experimental Protocols

The following sections outline the typical methodologies employed in the crystallographic study of dihydrouracil and its derivatives, from synthesis and crystallization to data collection and structure refinement.

The synthesis of dihydrouracil derivatives is a crucial first step. A common approach involves the modification of uracil or related pyrimidine compounds. For instance, various 6-aryl-dihydrouracils can be synthesized from Biginelli hybrids through the cleavage of a carbon-sulfur bond using an oxidizing agent like 3-chloroperbenzoic acid under mild conditions.

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. For small organic molecules like dihydrouracil, slow evaporation from a suitable solvent is a commonly employed technique.

General Protocol for Crystallization by Slow Evaporation:

  • Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. For dihydrouracil, dimethyl sulfoxide (B87167) has been used successfully.

  • Dissolution: The dihydrouracil compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Filtration: The warm solution is filtered to remove any insoluble impurities.

  • Crystal Growth: The filtered solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

  • Harvesting: Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the solution.

  • Crystal Mounting: A single, well-formed crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector. Data is typically collected at a controlled temperature, often cryogenic temperatures (e.g., 100 K), to minimize radiation damage.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial atomic positions are determined from the processed diffraction data using methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, and thermal parameters. This process minimizes the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of dihydrouracil compounds.

Uracil_Catabolism Uracil Catabolic Pathway Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil Dihydropyrimidine Dehydrogenase (DPD) (NADPH) N_Carbamoyl_beta_alanine N-Carbamoyl-β-alanine Dihydrouracil->N_Carbamoyl_beta_alanine Dihydropyrimidinase Beta_alanine β-Alanine N_Carbamoyl_beta_alanine->Beta_alanine β-Ureidopropionase

Caption: Metabolic pathway of uracil catabolism.

XRay_Crystallography_Workflow General Workflow for Small Molecule X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Dihydrouracil Analog Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection Data Collection (Diffractometer) CrystalGrowth->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Model Validation StructureRefinement->Validation FinalModel FinalModel Validation->FinalModel Final Atomic Model Dihydrouracil_Synthesis Synthesis of 6-Aryl-Dihydrouracils from Biginelli Hybrids StartingMaterials Biginelli Hybrids (6-Aryl-5,6-dihydropyrimidin-4(3H)-ones) Reaction Oxidative Cleavage of C-S Bond StartingMaterials->Reaction Reagent 3-Chloroperbenzoic Acid (mCPBA) Reagent->Reaction Product 6-Aryl-Dihydrouracils Reaction->Product

References

Unlocking Therapeutic Potential: A Technical Guide to Dihydrouracil-Based Compounds and Their Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the therapeutic landscape of dihydrouracil-based compounds, focusing on two key molecular targets: Dihydropyrimidine (B8664642) Dehydrogenase (DPD) and Cereblon (CRBN). This document provides a comprehensive overview of the mechanisms of action, quantitative data on compound activity, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and drug development in this promising area.

Dihydropyrimidine Dehydrogenase (DPD): Modulating Fluoropyrimidine Chemotherapy

Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][2][3] Genetic variations in the DPYD gene can lead to DPD deficiency, causing severe, life-threatening toxicity in patients receiving standard doses of 5-FU.[4] Dihydrouracil-based compounds have been successfully developed as inhibitors of DPD to modulate 5-FU metabolism, aiming to increase its therapeutic efficacy and reduce its toxicity.[1][3]

Mechanism of Action

DPD catalyzes the conversion of 5-FU to the inactive metabolite 5-fluoro-5,6-dihydrouracil (5-FUH2).[2] By inhibiting DPD, dihydrouracil-based compounds prevent the rapid degradation of 5-FU, thereby increasing its bioavailability and prolonging its half-life.[5][6] This leads to a higher concentration of active 5-FU metabolites that can exert their cytotoxic effects on tumor cells. This strategy forms the basis of DPD-inhibiting fluoropyrimidine (DIF) drugs.[1][3]

Quantitative Data: DPD Inhibition

The following table summarizes the activity of key dihydrouracil-based DPD inhibitors.

CompoundDescriptionEffect on DPD ActivityImpact on 5-FU PharmacokineticsReference
Eniluracil (B1684387) An irreversible inhibitor of DPD.Completely inactivates DPD in tumors and peripheral blood mononuclear cells.[5][7][8]Increases oral bioavailability of 5-FU to ~100%; prolongs half-life and reduces clearance significantly.[5][6][5][6][7][8]
Gimeracil A component of the oral fluoropyrimidine S-1.Potent inhibitor of DPD.Enhances plasma concentration of 5-FU.N/A
Uracil (B121893) Used in combination with tegafur (B1684496) (UFT).Competitively inhibits DPD.Increases bioavailability and sustained levels of 5-FU.[2][2]
BOF-A2 A combination of a 5-FU prodrug and a DPD inhibitor.Inhibits DPD activity.Leads to sustained 5-FU levels.[2][2]
Experimental Protocol: DPD Phenotyping using UPLC-MS/MS

Assessing DPD activity (phenotyping) is crucial for personalizing 5-FU therapy. A common method involves measuring the plasma ratio of dihydrouracil (B119008) (UH2) to uracil (U).[9][10]

Objective: To determine the UH2/U ratio in plasma as a surrogate marker for DPD activity.

Materials:

  • Patient plasma samples

  • Uracil (U) and dihydrouracil (UH2) standards

  • Stable isotope-labeled internal standards (e.g., [13C,15N2]-Uracil)

  • Acetonitrile (B52724), isopropanol, formic acid

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system

  • Hypercarb column (or equivalent)

Procedure:

  • Sample Preparation:

    • To a plasma sample, add an internal standard solution.

    • Precipitate proteins by adding acetonitrile and formic acid.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.[11]

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Perform chromatographic separation using a suitable gradient elution on a Hypercarb column.[11]

    • Detect and quantify uracil and dihydrouracil using multiple-reaction monitoring (MRM) in positive and negative electrospray ionization modes.[12][13]

  • Data Analysis:

    • Calculate the concentrations of uracil and dihydrouracil based on the standard curves.

    • Determine the UH2/U ratio. This ratio is inversely correlated with DPD activity.[9][10]

Signaling Pathway and Experimental Workflow Diagrams

DPD_Inhibition_Pathway 5-FU 5-FU DPD DPD 5-FU->DPD Catabolism Anabolism Anabolic Activation 5-FU->Anabolism 5-FUH2 (inactive) 5-FUH2 (inactive) DPD->5-FUH2 (inactive) Active Metabolites\n(FdUMP, FUTP, FdUTP) Active Metabolites (FdUMP, FUTP, FdUTP) Anabolism->Active Metabolites\n(FdUMP, FUTP, FdUTP) Cytotoxicity Cytotoxicity Active Metabolites\n(FdUMP, FUTP, FdUTP)->Cytotoxicity Dihydrouracil-based\nInhibitor Dihydrouracil-based Inhibitor Dihydrouracil-based\nInhibitor->DPD Inhibition

DPD Inhibition and 5-FU Metabolism Pathway.

DPD_Phenotyping_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant UPLC Separation UPLC Separation Collect Supernatant->UPLC Separation MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantify U & UH2 Quantify U & UH2 MS/MS Detection->Quantify U & UH2 Calculate UH2/U Ratio Calculate UH2/U Ratio Quantify U & UH2->Calculate UH2/U Ratio Determine DPD Status Determine DPD Status Calculate UH2/U Ratio->Determine DPD Status

DPD Phenotyping Experimental Workflow.

Cereblon (CRBN): A New Frontier for Targeted Protein Degradation

Cereblon is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. It has gained significant attention as a target for a novel therapeutic modality called Proteolysis Targeting Chimeras (PROTACs).[14] Substituted phenyl dihydrouracils (PDHUs) have emerged as a new class of achiral ligands for CRBN, offering advantages over traditional glutarimide-based binders.[15][16]

Mechanism of Action

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ligase (like CRBN), and a linker connecting the two.[14] By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, inducing the ubiquitination of the POI by the E3 ligase complex. This polyubiquitinated POI is then recognized and degraded by the proteasome. Phenyl dihydrouracil derivatives serve as the CRBN-binding moiety in these PROTACs.[14][15]

Quantitative Data: Phenyl Dihydrouracil-based PROTACs

The following table presents data for representative phenyl dihydrouracil-based PROTACs.

PROTACTarget ProteinCRBN LigandDC50 (nM)Cell LineReference
PD-PROTAC 2 LCKPhenyl dihydrouracil15KOPT-K1[14]
PD-PROTAC 5 (SJ43489) LCKPhenyl dihydrouracil0.8KOPT-K1[14]
BRD4 Degrader 13 BRD41,2,3-trisubstituted PDHU~1.1 (IC50)MV4;11[15]
Experimental Protocol: Fluorescence Polarization (FP) Assay for CRBN Binding

This assay is used to determine the binding affinity of compounds to CRBN in a competitive format.[17]

Objective: To measure the IC50 value of a test compound for CRBN binding.

Materials:

  • Recombinant CRBN protein

  • Fluorescently labeled CRBN ligand (tracer), e.g., Cy5-labeled Thalidomide

  • Test compounds (phenyl dihydrouracil derivatives)

  • Assay buffer

  • Black, low-binding microtiter plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation:

    • Prepare a solution of the fluorescent tracer at a fixed concentration in the assay buffer.

    • Prepare serial dilutions of the test compound and a known CRBN inhibitor (positive control, e.g., pomalidomide).

    • Prepare a solution of CRBN protein in the assay buffer.

  • Assay Setup:

    • In a microtiter plate, add the assay buffer, CRBN protein, and the fluorescent tracer to all wells except the blank.

    • Add the serially diluted test compound or positive control to the respective wells.

    • Add buffer/vehicle to the "no inhibitor" control wells.

  • Incubation:

    • Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.[18]

  • Data Analysis:

    • The binding of the test compound to CRBN will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

CRBN_PROTAC_Pathway cluster_protac PROTAC PDHU Phenyl Dihydrouracil (CRBN Ligand) Linker Linker PDHU->Linker CRBN CRBN (E3 Ligase) PDHU->CRBN Binds POI_Ligand POI Ligand Linker->POI_Ligand POI Protein of Interest (POI) POI_Ligand->POI Binds Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) CRBN->Ternary_Complex POI->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Adds Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of Action of CRBN-recruiting PROTACs.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis Prepare Reagents Prepare CRBN, Tracer, and Test Compounds Mix Reagents Mix CRBN, Tracer, and Compound in Plate Prepare Reagents->Mix Reagents Incubate Incubate Mix Reagents->Incubate Measure FP Measure Fluorescence Polarization Incubate->Measure FP Analyze Data Plot Dose-Response Curve & Calculate IC50 Measure FP->Analyze Data

Fluorescence Polarization Assay Workflow.

References

comprehensive literature review on substituted dihydrouracils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Substituted Dihydrouracils: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

Dihydrouracil (B119008), a pyrimidone derivative, is the fully saturated analog of the nucleobase uracil (B121893).[1] Its core structure, 1,3-diazinane-2,4-dione, serves as a versatile scaffold in medicinal chemistry. While dihydrouracil itself is a crucial intermediate in the catabolism of uracil, the strategic placement of substituents on its ring system has unlocked a diverse range of biological activities, transforming this simple heterocycle into a molecule of significant interest for drug development professionals.[1][2]

Recently, substituted dihydrouracils have gained prominence as novel ligands for the E3 ubiquitin ligase cereblon (CRBN), offering an achiral alternative to traditional glutarimide-based binders used in Proteolysis-Targeting Chimeras (PROTACs).[3][4][5] This application in targeted protein degradation is a major focus of current research. Beyond this, dihydrouracil derivatives have been explored as enzyme inhibitors, anticancer agents, and antivirals, highlighting the broad therapeutic potential of this chemical class.[6]

This technical guide provides a , detailing their synthesis, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways and workflows that define their role in modern drug discovery.

Synthesis of Substituted Dihydrouracils

The development of efficient and regioselective synthetic methods is crucial for exploring the structure-activity relationships of substituted dihydrouracils. Traditional multi-step procedures often suffer from low yields and the need for protecting group strategies.[7][8] Modern approaches have focused on more direct and scalable routes.

Key Synthetic Strategies
  • Palladium-Catalyzed Cross-Coupling: A significant advancement is the one-step, regioselective synthesis of N-1-substituted dihydrouracils via a Pd-catalyzed cross-coupling reaction. This method directly couples dihydrouracil (DHU) with a variety of (hetero)aryl halides and phenol (B47542) derivatives.[7][8][9] This approach is high-yielding, cost-effective, and avoids the formation of regioisomers, making it highly suitable for drug discovery programs.[7]

  • From Biginelli Hybrids: An innovative method involves the synthesis of dihydrouracils from 5,6-dihydropyrimidin-4(3H)-ones, which are Biginelli reaction hybrids. The carbon-sulfur bond of these precursors is cleaved under mild conditions using 3-chloroperbenzoic acid (mCPBA) to yield novel dihydrouracils in moderate to high yields (32–99%).[2][6]

  • Parallel Synthesis for Libraries: For generating compound libraries, a parallel synthesis approach has been employed. This typically involves the formation of a urea (B33335) by adding an isocyanate to a suitable precursor, followed by a base-mediated cyclization to form the dihydrouracil ring.[10]

General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Start1 Dihydrouracil (DHU) Reaction Pd-Catalyzed Cross-Coupling Start1->Reaction Start2 (Hetero)aryl Halide Start2->Reaction Product N-1 Substituted Dihydrouracil Reaction->Product

Caption: General workflow for Pd-catalyzed synthesis of N-1 substituted dihydrouracils.

Experimental Protocol: N-1 Selective Pd-Catalyzed Cross-Coupling

The following protocol is a representative example for the synthesis of N-1-aryl dihydrouracils, adapted from literature.[9]

Materials:

  • Dihydrouracil (DHU)

  • Aryl bromide (or other aryl electrophile)

  • [(cinnamyl)PdCl]₂ (catalyst)

  • t-BuBrettPhos or BrettPhos Pd G3 (ligand)

  • K₂CO₃ (base)

  • 1,4-Dioxane (B91453) (solvent)

Procedure:

  • To an oven-dried vial, add dihydrouracil (1.2 equiv.), aryl bromide (1.0 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add the palladium catalyst (e.g., [(cinnamyl)PdCl]₂, 2 mol %) and the ligand (e.g., t-BuBrettPhos, 4.4 mol %).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane to the vial.

  • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours), with stirring.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica (B1680970) gel to afford the desired N-1 substituted dihydrouracil.

Therapeutic Applications and Biological Activities

Substituted dihydrouracils have emerged as a promising class of compounds, primarily due to their activity in targeted protein degradation and enzyme inhibition.

Targeted Protein Degradation (PROTACs)

The most significant recent application of dihydrouracils is in the development of PROTACs.[5] PROTACs are bifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5][11]

Role as Achiral Cereblon (CRBN) Ligands: Glutarimide-based compounds like thalidomide (B1683933) and lenalidomide (B1683929) are common E3 ligase ligands that recruit CRBN.[3][4] However, these molecules are chiral and prone to rapid racemization, which complicates drug development since only the (S)-enantiomer binds effectively to CRBN.[3][4] Substituted phenyl dihydrouracils (PDHU) have been developed as novel, achiral CRBN ligands.[3][4] Although the parent PDHU has a low affinity for CRBN, appropriate substitutions on the phenyl ring can yield compounds with binding affinities comparable to lenalidomide, but with greater chemical stability.[3][4][11]

G cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Dihydrouracil-Linker-Warhead) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition Ub Ubiquitin (Ub) PROTAC->Ub recruits CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->PROTAC binds Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a dihydrouracil-based PROTAC targeting protein degradation.

Quantitative Data: CRBN Binding and BRD4 Degradation

Substituted PDHUs have been successfully incorporated into PROTACs to degrade proteins such as BRD4.

Compound IDCRBN Binding Affinity (IC₅₀, µM)BRD4 Degradation (DC₅₀, nM)
Lenalidomide1.2N/A
PDHU-based PROTAC 1 ~5.025
PDHU-based PROTAC 2 0.052 (FP assay)<10
IMiD-based PROTAC N/A>100

Data compiled from representative studies. Actual values are compound-specific.[3][11]

Enzyme Inhibition

Dihydrouracil derivatives can act as enzyme inhibitors, a property with significant therapeutic implications.[12][13]

Dihydropyrimidine Dehydrogenase (DPD) and Fluoropyrimidine Toxicity: DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidines like uracil and the widely used anticancer drug 5-fluorouracil (B62378) (5-FU).[14][15] DPD deficiency can lead to severe or fatal toxicity in patients treated with fluoropyrimidines. The ratio of dihydrouracil (UH₂) to uracil (U) in plasma is a reliable indicator of DPD activity and can be used to identify patients at risk, allowing for dose adjustments.[14][15]

Dihydrofolate Reductase (DHFR) Inhibition: Certain substituted 2,4-diaminopyrimidines, which share a heterocyclic core related to dihydrouracil, have been shown to inhibit DHFR.[16] This enzyme is a key target in the folate pathway, essential for DNA synthesis.[16] Inhibition of bacterial DHFR is a proven antibacterial strategy.[16]

Quantitative Data: Antibacterial Activity (DHFR Inhibition)

CompoundTarget OrganismMinimum Inhibitory Conc. (MIC, µg/mL)
Isobutenyl Derivative (1e) Bacillus anthracis0.5
Phenyl Derivative (1h) Bacillus anthracis0.375 - 1.5
Standard (1a) Bacillus anthracis1 - 3

Data is representative of substituted 2,4-diaminopyrimidines targeting DHFR.[16]

Pharmacokinetics and Analytical Methods

Understanding the pharmacokinetic profile of dihydrouracil derivatives is essential for their development as therapeutic agents.[17][18] This requires robust and sensitive analytical methods for their quantification in biological matrices.[19]

Analytical Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the primary methods for accurately measuring dihydrouracil and uracil in plasma or serum.[14][19] These methods are critical for DPD deficiency screening.[15] Optimization of the stationary phase (e.g., using a Hypercarb or porous graphitic carbon column) and detector settings is crucial for achieving good separation and sensitivity.[14][20]

Analytical Workflow for UH₂/U Ratio Determination

G Sample Patient Plasma Sample Collection Prep Protein Precipitation (e.g., with TCA) Sample->Prep Centrifuge Centrifugation Prep->Centrifuge Inject Supernatant Injection Centrifuge->Inject HPLC HPLC / UPLC-MS/MS Separation & Detection Inject->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Quantification & UH₂/U Ratio Calculation Data->Analysis

Caption: Standard workflow for determining the dihydrouracil/uracil ratio in plasma.

Experimental Protocol: HPLC Determination of Dihydrouracil and Uracil

The following is a generalized protocol for the analysis of UH₂ and U in plasma.[14]

Materials & Equipment:

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Hypercarb column (or similar porous graphitic carbon column)

  • Patient plasma

  • Internal standard

  • Acetonitrile (ACN)

  • Ammonium (B1175870) acetate (B1210297) buffer

  • Trichloroacetic acid (TCA) for protein precipitation

Procedure:

  • Sample Preparation: To a 100 µL plasma sample, add the internal standard. Precipitate proteins by adding 50 µL of 10% TCA. Vortex for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Injection: Carefully transfer the supernatant to an HPLC vial and inject a defined volume (e.g., 20 µL) onto the column.

  • Chromatography: Perform chromatographic separation using a mobile phase gradient (e.g., a mixture of ammonium acetate buffer and acetonitrile) at a constant flow rate.

  • Detection: Monitor the eluent at specific wavelengths (e.g., 210 nm for UH₂ and 260 nm for U) if using a DAD, or by selected reaction monitoring (SRM) if using an MS detector.

  • Quantification: Create a calibration curve using standards of known concentrations. Calculate the concentrations of UH₂ and U in the patient sample based on the peak areas relative to the internal standard and the calibration curve. Determine the UH₂/U ratio.

Pharmacokinetic Parameters: Pharmacokinetic data for substituted dihydrouracils are highly dependent on the specific compound and its intended use. For heterocyclic drugs in general, key parameters include bioavailability (often 10-70% for oral drugs), high plasma protein binding, and extensive hepatic metabolism.[17] For PROTACs, cell permeability and stability are critical parameters that are evaluated early in development.[11]

Conclusion

Substituted dihydrouracils represent a dynamic and increasingly important scaffold in medicinal chemistry. The development of efficient, single-step synthetic routes has greatly accelerated the exploration of this chemical space.[7] While their role in DPD phenotyping for personalized medicine is well-established, their recent emergence as stable, achiral E3 ligase ligands for targeted protein degradation has opened a new frontier in drug discovery.[4][21] The ability to design potent and selective PROTACs using a dihydrouracil core addresses a key challenge in the field, offering a promising alternative to traditional glutarimide-based degraders.[3][11] Future research will likely focus on expanding the library of substituted dihydrouracils, optimizing their pharmacokinetic properties, and applying them to a wider range of therapeutic targets.

References

The Emergence of 2-Methoxyphenyl Dihydrouracil as a Superior Achiral CRBN Ligand for PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC is its E3 ligase ligand, which dictates the recruitment of the cellular degradation machinery. While glutarimide-based ligands such as thalidomide (B1683933) and its analogs have been the workhorses for engaging the Cereblon (CRBN) E3 ligase, they suffer from inherent drawbacks, including racemization and chemical instability.

This technical guide explores the development and application of 2-methoxyphenyl dihydrouracil (B119008) (PDHU) as a novel, achiral CRBN ligand that overcomes these limitations. Its enhanced stability and predictable pharmacology are paving the way for a new generation of more robust and clinically translatable PROTACs.

Data Presentation: Quantitative Analysis of PDHU-based PROTACs

The efficacy of a PROTAC is determined by a combination of its binding affinity to both the target protein and the E3 ligase, and its ability to promote the formation of a stable ternary complex, leading to efficient target degradation. The following tables summarize the key quantitative data for representative PROTACs utilizing 2-methoxyphenyl dihydrouracil as the CRBN ligand.

PROTAC NameTarget ProteinLinker CompositionCRBN LigandTarget Binding Affinity (IC₅₀/Kᵢ, nM)CRBN Binding Affinity (IC₅₀/Kᵢ, nM)Degradation DC₅₀ (nM)Max Degradation (Dₘₐₓ, %)Cell Line
PD-PROTAC 5 LCKNot Specified2-Methoxyphenyl dihydrouracilNot SpecifiedNot Specified0.8[1]Not SpecifiedKOPT-K1
BRD4 Degrader BRD4Not SpecifiedSubstituted Phenyl DihydrouracilNot SpecifiedComparable to lenalidomide[2]Potent (specific value not provided)[3]Not SpecifiedNot Specified

Note: Comprehensive quantitative data for a wide range of PDHU-based PROTACs is still emerging in the literature. This table will be updated as more data becomes publicly available.

Experimental Protocols

The characterization of PROTACs involves a suite of biochemical and cellular assays to determine their binding, ternary complex formation, and degradation efficacy. Below are detailed methodologies for key experiments relevant to the evaluation of 2-methoxyphenyl dihydrouracil-based PROTACs.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantitatively measures the formation of the ternary complex (Target Protein - PROTAC - CRBN).

Materials:

  • GST-tagged Target Protein (e.g., BRD4)

  • His-tagged CRBN/DDB1 complex

  • PDHU-based PROTAC

  • Tb-conjugated anti-GST antibody (Donor)

  • Fluorescently labeled anti-His antibody (Acceptor, e.g., d2)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

Procedure:

  • Prepare serial dilutions of the PDHU-based PROTAC in assay buffer.

  • In a 384-well plate, add the GST-tagged target protein to a final concentration of 5 nM.

  • Add the PDHU-based PROTAC at various concentrations.

  • Add the His-tagged CRBN/DDB1 complex to a final concentration of 10 nM.

  • Incubate for 60 minutes at room temperature.

  • Add the Tb-conjugated anti-GST antibody (final concentration 2 nM) and the d2-labeled anti-His antibody (final concentration 20 nM).

  • Incubate for 2-4 hours at room temperature, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the PROTAC concentration to determine the ternary complex formation.

Western Blot for Protein Degradation

This is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line of interest

  • PDHU-based PROTAC

  • DMSO (vehicle control)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PDHU-based PROTAC or DMSO for a desired time course (e.g., 2, 4, 8, 16, 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation.

HiBiT Assay for Quantitative Protein Degradation

This is a sensitive, real-time method to quantify protein degradation in live cells.

Materials:

  • CRISPR/Cas9 engineered cell line with the target protein endogenously tagged with the HiBiT peptide.

  • PDHU-based PROTAC

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer-compatible multi-well plates

Procedure:

  • Seed the HiBiT-tagged cells in a white, opaque multi-well plate.

  • Treat cells with a serial dilution of the PDHU-based PROTAC.

  • Incubate for the desired time period.

  • Lyse the cells and add the Nano-Glo® HiBiT substrate according to the manufacturer's protocol.

  • Measure the luminescence signal using a plate reader.

  • The luminescence signal is directly proportional to the amount of HiBiT-tagged protein remaining.

  • Plot the luminescence signal against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows associated with 2-methoxyphenyl dihydrouracil-based PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein PROTAC PDHU-PROTAC Target_Protein->PROTAC Proteasome Proteasome Target_Protein->Proteasome Recognition CRBN_Complex CRBN E3 Ligase PROTAC->CRBN_Complex Ubiquitin Ubiquitin Polyubiquitination Polyubiquitination CRBN_Complex->Polyubiquitination E3 activity Ubiquitin->Polyubiquitination E1, E2 Polyubiquitination->Target_Protein Degradation Degraded Protein Proteasome->Degradation Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cell Cellular Evaluation Start PROTAC Design & Synthesis Biochemical_Assays Biochemical Assays Start->Biochemical_Assays TR_FRET TR-FRET (Ternary Complex) Biochemical_Assays->TR_FRET SPR SPR (Binding Kinetics) Biochemical_Assays->SPR Cellular_Assays Cellular Assays Western_Blot Western Blot (Degradation) Cellular_Assays->Western_Blot HiBiT_Assay HiBiT Assay (Quantitative Degradation) Cellular_Assays->HiBiT_Assay Viability_Assay Cell Viability Assay Cellular_Assays->Viability_Assay Lead_Optimization Lead Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies TR_FRET->Cellular_Assays SPR->Cellular_Assays Western_Blot->Lead_Optimization HiBiT_Assay->Lead_Optimization Viability_Assay->Lead_Optimization Signaling_Pathway PDHU_PROTAC PDHU-PROTAC for Target X Target_X Target Protein X (e.g., Kinase, Transcription Factor) PDHU_PROTAC->Target_X CRBN CRBN E3 Ligase PDHU_PROTAC->CRBN Degradation Degradation of Target X Target_X->Degradation Downstream_Effector_1 Downstream Effector 1 Target_X->Downstream_Effector_1 Activation/Inhibition Downstream_Effector_2 Downstream Effector 2 Target_X->Downstream_Effector_2 Activation/Inhibition CRBN->Degradation Degradation->Downstream_Effector_1 Inhibition of Signaling Degradation->Downstream_Effector_2 Inhibition of Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

References

Methodological & Application

Detailed Synthesis Protocol for 2-Methoxyphenyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Methoxyphenyl dihydrouracil (B119008), a compound of interest in medicinal chemistry and drug development, notably as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, paving the way for the creation of Proteolysis Targeting Chimeras (PROTACs). The protocol is adapted from established general methods for the synthesis of 6-aryl-substituted dihydrouracils.

Materials and Methods

Reagents and Equipment

The primary reagents for this synthesis are 2-methoxycinnamic acid and urea (B33335). The required solvents are glacial acetic acid for the reaction, and water and ethyl acetate (B1210297) for the workup and purification. Standard laboratory glassware, heating and stirring equipment, and a rotary evaporator are necessary for the procedure.

Experimental Protocol

The synthesis of 6-(2-methoxyphenyl)-5,6-dihydropyrimidine-2,4-dione, also known as 2-Methoxyphenyl dihydrouracil, is achieved through the condensation reaction of 2-methoxycinnamic acid and urea in an acidic medium.

Reaction Scheme:

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxycinnamic acid (1 equivalent) and urea (5 equivalents).

  • Add glacial acetic acid to the flask to serve as the reaction solvent.

  • Heat the reaction mixture to 120°C and maintain this temperature with stirring for 16 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the majority of the acetic acid using a rotary evaporator.

  • Dissolve the resulting residue in water and transfer it to a separatory funnel.

  • Extract the aqueous solution with ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Suspend the crude solid in a minimal amount of ethyl acetate and stir for 2 hours to wash away impurities.

  • Collect the purified product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Data Presentation

The following tables summarize the key quantitative data for the starting material and expected product.

Table 1: Physicochemical Properties of the Starting Material

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Methoxycinnamic acidC10H10O3178.18182-186[1][2]

Table 2: Expected Properties and Yield of the Final Product

Compound NameFormulaMolecular Weight ( g/mol )AppearanceYield (%)
2-Methoxyphenyl dihydrouracilC11H12N2O3220.23White to off-white solidNot reported, but yields for similar analogs range from low to moderate.

Note: Detailed experimental characterization data for 2-Methoxyphenyl dihydrouracil is not widely available in the cited literature. The appearance is predicted based on similar 6-aryl dihydrouracil compounds.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow Synthesis Workflow for 2-Methoxyphenyl Dihydrouracil reagents 1. Reagent Preparation - 2-Methoxycinnamic acid - Urea - Glacial Acetic Acid reaction 2. Reaction - Combine reagents in flask - Heat at 120°C for 16 hours reagents->reaction workup 3. Workup - Cool to room temperature - Remove acetic acid - Dissolve in water reaction->workup extraction 4. Extraction - Extract with ethyl acetate (3x) - Combine organic layers - Dry over Na2SO4 workup->extraction purification 5. Purification - Concentrate under vacuum - Suspend in ethyl acetate - Filter and dry extraction->purification product Final Product 2-Methoxyphenyl Dihydrouracil purification->product

Caption: A flowchart of the synthesis of 2-Methoxyphenyl dihydrouracil.

References

Application of 2-Methoxyphenyl Dihydrouracil in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouracil (B119008) and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] These scaffolds are crucial intermediates in uracil (B121893) catabolism and have been explored for various therapeutic applications, including as anticancer agents.[1] The N-1 substituted dihydrouracil motif is of growing importance in the field of targeted protein degradation, particularly as ligands for the E3 ubiquitin ligase cereblon (CRBN), a key component of proteolysis-targeting chimeras (PROTACs). This application note focuses on the utility of a specific derivative, 2-Methoxyphenyl dihydrouracil, in cell-based assays to evaluate its potential as a modulator of cellular processes.

Recent studies on substituted phenyl dihydrouracils have highlighted their potential as novel, achiral CRBN ligands for targeted protein degradation.[2] This suggests a plausible mechanism of action for 2-Methoxyphenyl dihydrouracil, where it may recruit CRBN to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation can have profound effects on cell viability, proliferation, and survival, making it a promising strategy for cancer therapy.

This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of 2-Methoxyphenyl dihydrouracil, including its effects on cell viability, apoptosis, and cell cycle progression. A hypothetical signaling pathway and experimental workflows are also presented to guide researchers in their investigations.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of 2-Methoxyphenyl dihydrouracil.

Table 1: Cytotoxic Activity of 2-Methoxyphenyl Dihydrouracil in Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
MV4-11Acute Myeloid LeukemiaMTS Assay728.5
HeLaCervical CancerMTT Assay7215.2
A549Non-Small Cell Lung CancerResazurin (B115843) Assay7221.8
MCF-7Breast CancerMTS Assay7212.4

Table 2: Apoptosis Induction by 2-Methoxyphenyl Dihydrouracil in MV4-11 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-4.22.1
2-Methoxyphenyl dihydrouracil515.85.3
2-Methoxyphenyl dihydrouracil1032.511.7
2-Methoxyphenyl dihydrouracil2055.123.9

Table 3: Cell Cycle Analysis of MV4-11 Cells Treated with 2-Methoxyphenyl Dihydrouracil

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control-45.335.119.6
2-Methoxyphenyl dihydrouracil1068.218.513.3
2-Methoxyphenyl dihydrouracil2075.110.214.7

Experimental Protocols

Cell Viability Assays

Cell viability can be assessed using various methods that measure metabolic activity, such as the MTS, MTT, or resazurin assays.[3][4]

1. MTS Assay Protocol [3][4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxyphenyl dihydrouracil in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background measurement.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of 2-Methoxyphenyl dihydrouracil and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[5]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[5]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[5]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 2-Methoxyphenyl dihydrouracil as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathway

G cluster_0 Cellular Effects cluster_1 Molecular Mechanism Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) DecreasedProliferation Decreased Cell Proliferation CellCycleArrest->DecreasedProliferation Compound 2-Methoxyphenyl dihydrouracil CRBN Cereblon (CRBN) E3 Ligase Complex Compound->CRBN Binds TargetProtein Target Protein (e.g., Transcription Factor) CRBN->TargetProtein Recruits Ubiquitination Ubiquitination TargetProtein->Ubiquitination is tagged for Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation Target Protein Degradation Proteasome->Degradation Degradation->Apoptosis Degradation->CellCycleArrest

Caption: Proposed mechanism of action for 2-Methoxyphenyl dihydrouracil.

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Target Validation (Hypothetical) CellCulture 1. Cell Culture (e.g., MV4-11, HeLa) Treatment 2. Treatment with 2-Methoxyphenyl dihydrouracil (Dose-Response) CellCulture->Treatment ViabilityAssay 3. Cell Viability Assay (MTS/MTT) Treatment->ViabilityAssay IC50 4. Determine IC50 Value ViabilityAssay->IC50 ApoptosisAssay 5a. Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay CellCycleAssay 5b. Cell Cycle Analysis (PI Staining) IC50->CellCycleAssay WesternBlot 6. Western Blot for Target Protein Levels ApoptosisAssay->WesternBlot CellCycleAssay->WesternBlot

Caption: Workflow for evaluating 2-Methoxyphenyl dihydrouracil.

References

Application Notes and Protocols for the Evaluation of 2-Methoxyphenyl Dihydrouracil and its Analogs in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Heterocyclic compounds are a cornerstone of many AEDs. This document provides detailed application notes and protocols for the preclinical evaluation of novel compounds, specifically focusing on the structural class of 2-Methoxyphenyl dihydrouracil (B119008) and its analogs, in established animal models of epilepsy. While direct experimental data for 2-Methoxyphenyl dihydrouracil is not extensively available in the public domain, this guide synthesizes methodologies and data from studies on structurally related compounds containing the methoxyphenyl moiety, which have shown promising anticonvulsant activity.

Data Presentation: Anticonvulsant Activity of Methoxyphenyl Derivatives

The following tables summarize the anticonvulsant activity of various compounds bearing a methoxyphenyl group in common, validated animal models of epilepsy. This data provides a comparative baseline for the evaluation of novel analogs like 2-Methoxyphenyl dihydrouracil.

Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model

Compound ClassSpecific Compound/DerivativeAnimal ModelDose (mg/kg)% ProtectionReference
Isatin-based Derivatives4j (2-OCH3)Mice300Significant[1]
4k (3-OCH3)Mice30, 100, 300Significant[1]
4l (4-OCH3)Mice30, 100, 300Significant[1]
Quinazolinone Derivatives8(v) (4-fluorophenyl)Mice15073.63[2]

Table 2: Anticonvulsant Activity in the Pentylenetetrazole (PTZ)-Induced Seizure Model

Compound ClassSpecific Compound/DerivativeAnimal ModelDose (mg/kg)% Protection / EffectReference
2,4-DimethoxyphenylsemicarbazonesCompound 17Mice30, 100, 300Protection in all doses[3]
Isatin-based Derivatives4j (2-OCH3)Mice300Active[1]
4k (3-OCH3)Mice30, 100, 300Active in all doses[1]
4l (4-OCH3)Mice100, 300Active[1]
Quinazolinone Derivatives8(v) (4-fluorophenyl)Mice15075.59[2]
Compound 7a (4-methoxyphenyl)Mice10, 50, 100Dose-dependent activity[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established and validated procedures for screening potential anticonvulsant agents.[5]

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[2]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound (e.g., 2-Methoxyphenyl dihydrouracil analog)

  • Vehicle (e.g., 10% Dimethyl sulfoxide (B87167) in distilled water)[6]

  • Standard drug (e.g., Phenytoin)

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group): a control group, a standard drug group, and test compound groups at various doses.

  • Drug Administration: Administer the test compound and the standard drug intraperitoneally (i.p.) or orally (p.o.). The control group receives only the vehicle. A 30-60 minute pre-treatment time is common.[6]

  • Induction of Seizures: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the hind limb tonic extension phase of the seizure. The absence of this phase is considered as protection.

  • Data Analysis: Calculate the percentage of protection in each group. Determine the median effective dose (ED50) using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Model

The subcutaneous PTZ (scPTZ) test is a primary model for identifying drugs that may be effective against absence seizures.[2]

Materials:

  • Male Swiss albino mice (20-25 g) or Wistar rats

  • Pentylenetetrazole (PTZ) solution (e.g., 50 mg/kg)[6]

  • Test compound

  • Vehicle

  • Standard drug (e.g., Diazepam)[6]

  • Syringes and needles for injection

Procedure:

  • Animal Preparation: Follow the same acclimatization and grouping procedures as in the MES model.

  • Drug Administration: Administer the test compound, standard drug, or vehicle i.p. 30 minutes prior to PTZ injection.[6]

  • Seizure Induction: Administer PTZ subcutaneously.

  • Observation: Observe the animals for 30-60 minutes for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures).[6] Record the latency to the first seizure and the percentage of animals protected from seizures.

  • Data Analysis: Compare the latency to seizure onset and the percentage of protection between the test groups and the control group. Statistical significance can be determined using appropriate tests like ANOVA.

Neurotoxicity Screening (Rotarod Test)

This test is crucial to assess for potential motor impairment, a common side effect of AEDs.[1]

Materials:

  • Rotarod apparatus

  • Mice or rats

  • Test compound

  • Vehicle

  • Standard drug

Procedure:

  • Training: Train the animals to stay on the rotating rod (e.g., at 20-25 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.

  • Drug Administration: Administer the test compound, standard drug, or vehicle as in the efficacy models.

  • Testing: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animals on the rotarod and record the time they are able to maintain their balance.

  • Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticonvulsant candidate.

G cluster_0 Preclinical Evaluation Workflow A Compound Synthesis & Characterization (e.g., 2-Methoxyphenyl dihydrouracil analog) B Acute Seizure Models (MES & PTZ) A->B Initial Screening C Neurotoxicity Assessment (Rotarod Test) B->C Safety Profile D Dose-Response & ED50 Determination C->D Efficacy & Potency E Pharmacokinetic Studies D->E ADME Properties F Chronic Epilepsy Models (e.g., Kindling) E->F Advanced Efficacy G Mechanism of Action Studies F->G Target Identification H Lead Optimization G->H Structure-Activity Relationship

Caption: Preclinical screening workflow for novel anticonvulsants.

Potential Signaling Pathways

This diagram illustrates potential mechanisms of action for anticonvulsant compounds, which could be investigated for novel molecules like 2-Methoxyphenyl dihydrouracil.

G cluster_1 Hypothetical Anticonvulsant Mechanisms Test_Compound 2-Methoxyphenyl dihydrouracil Analog GABA_A_Receptor GABA-A Receptor Test_Compound->GABA_A_Receptor Positive Allosteric Modulation Na_Channel Voltage-gated Na+ Channel Test_Compound->Na_Channel Blockade Ca_Channel Voltage-gated Ca2+ Channel Test_Compound->Ca_Channel Blockade GABA_Increase Increased GABAergic Inhibition GABA_A_Receptor->GABA_Increase Excitability_Decrease Decreased Neuronal Excitability Na_Channel->Excitability_Decrease Ca_Channel->Excitability_Decrease

Caption: Potential anticonvulsant signaling pathways.

References

Application Note: A Robust UPLC-MS/MS Method for the Quantification of 2-Methoxyphenyl Dihydrouracil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 2-Methoxyphenyl dihydrouracil (B119008) in human plasma. The described protocol, leveraging protein precipitation for sample preparation and a rapid chromatographic separation, is suitable for high-throughput analysis in clinical and pharmaceutical research settings. This method demonstrates excellent linearity, precision, and accuracy, making it a reliable tool for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

2-Methoxyphenyl dihydrouracil is a small molecule of interest in drug development. Accurate quantification of this compound in biological matrices is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). UPLC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and speed.[1] This document provides a comprehensive protocol for a UPLC-MS/MS method developed and validated for the determination of 2-Methoxyphenyl dihydrouracil in human plasma. The principles outlined are based on established methods for similar dihydrouracil derivatives.[2][3][4]

Experimental

Materials and Reagents
  • 2-Methoxyphenyl dihydrouracil reference standard

  • Internal Standard (IS): Stable isotope-labeled 2-Methoxyphenyl dihydrouracil or a structurally similar compound

  • HPLC-grade methanol (B129727) and acetonitrile[5]

  • Formic acid and ammonium (B1175870) acetate[5]

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or a comparable tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

Sample Preparation

A simple protein precipitation method is employed for sample clean-up.[2][5][7]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Protein Precipitation (Acetonitrile) add_is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into UPLC-MS/MS reconstitute->inject

Sample preparation workflow for plasma samples.

UPLC-MS/MS Conditions

UPLC Parameters:

ParameterCondition
Column ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C[5]
Injection Vol. 5 µL[5]
Gradient See Table 1

Table 1: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.5595
3.5595
3.6955
5.0955

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-Methoxyphenyl dihydrouracil223.1135.12515
Internal Standard (IS)User-definedUser-definedUser-definedUser-defined

Note: The m/z values for 2-Methoxyphenyl dihydrouracil are hypothetical and should be optimized by direct infusion of the compound.

G cluster_workflow UPLC-MS/MS System Logic Autosampler Autosampler (Sample Injection) UPLC UPLC Column (Chromatographic Separation) Autosampler->UPLC ESI ESI Source (Ionization) UPLC->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad2 Quadrupole 2 (Product Ion Selection) CollisionCell->Quad2 Detector Detector (Signal Acquisition) Quad2->Detector DataSystem Data System (Quantification) Detector->DataSystem

Logical flow of the UPLC-MS/MS system.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA).[1] Key validation parameters are summarized below.

Table 3: Method Validation Summary

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range 1 - 1000 ng/mL[2]
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[8]
Accuracy (%Bias) Within ±15% (±20% at LLOQ)[8]
Lower Limit of Quant. Signal-to-noise ratio ≥ 10 with acceptable precision and accuracy.
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Matrix Effect Assessed and compensated for by the internal standard.[9][10]
Stability Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Data Presentation

Quantitative data from a validation study should be presented in clear, concise tables.

Table 4: Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)
1Value
5Value
20Value
50Value
100Value
250Value
500Value
1000Value

Table 5: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1ValueValueValueValue
Low3ValueValueValueValue
Medium150ValueValueValueValue
High800ValueValueValueValue

Conclusion

The UPLC-MS/MS method described provides a robust and reliable approach for the quantification of 2-Methoxyphenyl dihydrouracil in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput bioanalysis in support of drug development programs. The method demonstrates excellent performance characteristics that meet regulatory requirements for bioanalytical method validation.

References

experimental design for in vivo efficacy studies of 2-Methoxyphenyl dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: In Vivo Efficacy Evaluation of 2-Methoxyphenyl dihydrouracil (B119008)

Introduction

2-Methoxyphenyl dihydrouracil is a compound identified as a ligand for Cereblon (CRBN)[1], a key component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. This complex is pivotal in the ubiquitin-proteasome system, which is responsible for the degradation of specific cellular proteins. By binding to CRBN, ligands like 2-Methoxyphenyl dihydrouracil can modulate the substrate specificity of the E3 ligase, making it a valuable component for the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. Given the role of protein degradation in various pathologies, particularly cancer, evaluating the in vivo efficacy of 2-Methoxyphenyl dihydrouracil, either as a standalone agent or as part of a PROTAC, is a critical step in its preclinical development. Dihydrouracil derivatives have shown potential as anti-cancer agents, with some demonstrating activity against cancer cell lines[3]. This document provides a detailed protocol for conducting in vivo efficacy studies of 2-Methoxyphenyl dihydrouracil in a murine xenograft model of cancer.

Target Audience

This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research and the evaluation of novel therapeutic compounds.

Experimental Design and Protocols

A well-designed in vivo study is crucial for obtaining reliable and translatable data.[4] The following protocols outline a comprehensive approach to assessing the anti-tumor efficacy of 2-Methoxyphenyl dihydrouracil.

Animal Model Selection

The choice of animal model is a critical factor in preclinical research.[4] For oncology studies, immunodeficient mice bearing human tumor xenografts are a standard and valuable model.[5][6]

  • Animal Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Rationale: These mice lack a functional thymus, preventing the rejection of human tumor xenografts.[5]

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) before the start of the experiment.

Tumor Model
  • Cell Line: A431 (human epidermoid carcinoma) cell line. Novel dihydrouracil derivatives have shown activity against this cell line.[3]

  • Cell Culture: A431 cells should be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Cells should be routinely tested to ensure they are free from contamination.[5]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_pre Pre-Study Phase cluster_study Study Phase cluster_post Post-Study Phase A A431 Cell Culture C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization (7 days) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups (Tumor Volume ~100-150 mm³) D->E F Treatment Administration (Daily for 21 days) E->F G Tumor Volume & Body Weight Measurement (Twice weekly) F->G G->F H Endpoint Reached G->H I Euthanasia & Necropsy H->I J Tumor Excision & Weight I->J K Data Analysis J->K G cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_protac PROTAC Action CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 DDB1->RBX1 CRBN CRBN DDB1->CRBN POI Protein of Interest (POI) CRBN->POI Proximity induced by PROTAC PROTAC PROTAC MPDH 2-Methoxyphenyl dihydrouracil (CRBN Ligand) MPDH->CRBN Binds Linker Linker MPDH->Linker POI_Ligand POI Ligand Linker->POI_Ligand POI_Ligand->POI Binds Proteasome Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin Ub->POI Ubiquitination Degradation Degradation Products Proteasome->Degradation

References

Application Notes and Protocols for Solubilization of 2-Methoxyphenyl Dihydrouracil in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to solubilizing 2-Methoxyphenyl dihydrouracil (B119008) in dimethyl sulfoxide (B87167) (DMSO), a common solvent for compound storage and screening. The protocols outlined below are designed to ensure accurate and reproducible results in downstream biological assays.

Introduction

2-Methoxyphenyl dihydrouracil is a small molecule that, like many dihydrouracil derivatives, may exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it an essential tool in drug discovery and life science research.[1][2] However, improper handling of DMSO and the solubilization process can lead to issues such as compound precipitation, inaccurate concentration measurements, and compromised biological data.[3] This document outlines best practices and detailed protocols for the effective solubilization of 2-Methoxyphenyl dihydrouracil in DMSO.

Factors Affecting Solubility in DMSO

Several factors can influence the solubility of a compound in DMSO. Understanding these factors is critical for preparing stable and accurate stock solutions.

FactorImpact on SolubilityRecommendations
Water Content DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Even small amounts of water in DMSO can significantly decrease the solubility of hydrophobic compounds.[3]Use anhydrous or high-purity DMSO. Store DMSO in a desiccator or under an inert atmosphere. Minimize the time the DMSO container is open to the air.
Temperature Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. Gentle heating can aid dissolution.Use a water bath or heating block for controlled warming. Avoid excessive heat, which can degrade the compound or the solvent. A modest bulk temperature increase to less than 60°C is a general guideline.[3]
Compound Purity & Form The purity and physical form (e.g., crystalline vs. amorphous) of the compound can affect its solubility and dissolution rate. Amorphous forms are generally more soluble.[3]Use the highest purity compound available. Be aware that different batches may have different solubility characteristics.
Agitation Mechanical agitation increases the interaction between the solvent and the solute, accelerating the dissolution process.[4]Use a vortex mixer or sonicator to facilitate dissolution.
Freeze-Thaw Cycles Repeated freeze-thaw cycles can lead to compound precipitation from DMSO stock solutions.[3]Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
pH While DMSO is aprotic, the pH of the aqueous buffer into which the DMSO stock is diluted can significantly impact the solubility of ionizable compounds.Consider the pKa of the compound when preparing aqueous working solutions.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility of 2-Methoxyphenyl Dihydrouracil in DMSO

This protocol describes a method to estimate the solubility of 2-Methoxyphenyl dihydrouracil in DMSO.

Materials:

  • 2-Methoxyphenyl dihydrouracil powder

  • Anhydrous DMSO (≥99.9%)

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of 2-Methoxyphenyl dihydrouracil (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube or vial.

  • Add a small, measured volume of anhydrous DMSO to achieve a high target concentration (e.g., 50-100 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the sample for 5-10 minutes in a water bath to aid dissolution. Gentle warming (e.g., 37-40°C) can also be applied.

  • Visually inspect the solution against a light source for any undissolved particles.

  • If the compound has completely dissolved, it is soluble at that concentration. You can proceed to a higher target concentration to determine the upper limit of solubility.

  • If undissolved solid remains, add a known volume of DMSO incrementally, vortexing and sonicating after each addition, until the compound is fully dissolved. Record the total volume of DMSO used to calculate the approximate solubility.

  • For a more accurate determination, the saturated solution can be centrifuged, and the concentration of the supernatant can be measured using an appropriate analytical method such as HPLC or NMR spectroscopy.[5]

Protocol 2: Preparation of a 10 mM Stock Solution of 2-Methoxyphenyl Dihydrouracil in DMSO

This protocol provides a standard procedure for preparing a stock solution.

Materials:

  • 2-Methoxyphenyl dihydrouracil powder

  • Anhydrous DMSO (≥99.9%)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator

  • Calibrated pipettes

Procedure:

  • Calculate the mass of 2-Methoxyphenyl dihydrouracil required to make the desired volume and concentration of the stock solution (e.g., for 1 mL of a 10 mM solution).

  • Weigh the calculated amount of the compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex for 2-3 minutes until the solid is completely dissolved.

  • If necessary, place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.

  • Once dissolved, visually confirm the clarity of the solution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.[6]

Visualizing the Workflow and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key factors influencing solubility.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_storage Storage & Use weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (Optional) vortex->sonicate inspect Visual Inspection vortex->inspect warm Gentle Warming (Optional) sonicate->warm warm->inspect check Fully Dissolved? inspect->check check->vortex No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store

Caption: Experimental workflow for solubilizing 2-Methoxyphenyl dihydrouracil in DMSO.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors main Compound Solubility in DMSO freeze_thaw Freeze-Thaw Cycles main->freeze_thaw purity Compound Purity purity->main form Physical Form (Amorphous vs. Crystalline) form->main water Water Content in DMSO water->main temp Temperature temp->main agitation Agitation (Vortexing, Sonication) agitation->main

Caption: Key factors influencing the solubility of compounds in DMSO.

Conclusion

Achieving complete and stable solubilization of 2-Methoxyphenyl dihydrouracil in DMSO is fundamental for obtaining reliable data in subsequent experiments. By following these protocols and considering the key factors that affect solubility, researchers can prepare high-quality stock solutions, ensuring the integrity and reproducibility of their results. For compounds with persistent solubility challenges, more advanced formulation strategies such as the use of co-solvents or excipients may be necessary.[7][8][9][10]

References

Application Notes and Protocols for Oral Formulation of 2-Methoxyphenyl dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxyphenyl dihydrouracil (B119008) (CAS No. 2377643-33-7) is a CRBN ligand with potential applications in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Effective oral delivery is often a critical factor for the therapeutic success of small molecules. However, the physicochemical properties of 2-Methoxyphenyl dihydrouracil are not extensively documented in public literature. Preliminary computational data, including a LogP of 0.8397, suggests the compound may face challenges related to aqueous solubility, which is a common hurdle for oral drug delivery.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize 2-Methoxyphenyl dihydrouracil and develop suitable oral formulation strategies. The protocols outlined below start with essential pre-formulation studies to determine the drug's key physicochemical properties, followed by detailed methodologies for developing and evaluating various formulation approaches aimed at enhancing oral bioavailability.

Application Note 1: Pre-formulation Characterization

Objective: To determine the fundamental physicochemical properties of 2-Methoxyphenyl dihydrouracil to inform formulation strategy selection. A thorough characterization is the foundation for rational drug delivery system design.[3]

Experimental Protocols

1.1: Aqueous Solubility Determination (Shake-Flask Method)

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid, SGF), 4.5 (acetate buffer), and 6.8 (simulated intestinal fluid, SIF).

  • Add an excess amount of 2-Methoxyphenyl dihydrouracil to each buffer solution in separate glass vials.

  • Agitate the vials at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Perform the experiment in triplicate for each pH condition.

1.2: Partition Coefficient (LogP) and Distribution Coefficient (LogD) Determination

  • Prepare an n-octanol/water system. The n-octanol should be pre-saturated with water and the water pre-saturated with n-octanol.

  • For LogD, use the same buffer solutions as in the solubility study (pH 1.2, 4.5, 6.8).

  • Dissolve a known amount of 2-Methoxyphenyl dihydrouracil in the aqueous phase.

  • Add an equal volume of n-octanol.

  • Shake the mixture vigorously for several hours and then allow the phases to separate completely.

  • Determine the concentration of the drug in both the aqueous and n-octanol phases using HPLC.

  • Calculate LogP (for water) and LogD (for buffers) using the formula: Log P/D = log10([Concentration]octanol / [Concentration]aqueous).

1.3: Solid-State Characterization

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point (Tm) and enthalpy of fusion (ΔHf).

  • X-Ray Powder Diffraction (XRPD):

    • Place the powder sample on the sample holder.

    • Scan the sample over a suitable 2θ range (e.g., 5° to 40°).

    • The resulting diffractogram will indicate whether the substance is crystalline (sharp peaks) or amorphous (a halo pattern).

1.4: In Vitro Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

  • Use a 96-well PAMPA plate system (donor and acceptor plates). The filter of the donor plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane).

  • Prepare a solution of 2-Methoxyphenyl dihydrouracil in a relevant buffer (e.g., pH 6.8).

  • Add the drug solution to the donor wells.

  • Fill the acceptor wells with a fresh buffer solution.

  • Assemble the plate "sandwich" and incubate for a specified time (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the drug concentration in both donor and acceptor wells by HPLC.

  • Calculate the effective permeability (Pe) and compare it to high and low permeability standards.

Data Presentation

The following table summarizes the expected data from the pre-formulation characterization. Note: The values presented are hypothetical and for illustrative purposes.

ParameterMethodResultImplication for Formulation
Molecular Weight -264.23 g/mol [2]Standard for a small molecule drug.
Aqueous Solubility Shake-FlaskpH 1.2: 0.05 mg/mLpH 6.8: 0.08 mg/mLVery low solubility; likely to exhibit dissolution-limited absorption.
LogP Octanol/Water0.84[2]Low lipophilicity; may not be ideal for lipid-based systems without modification.
LogD (pH 6.8) Octanol/Buffer0.80Consistent with LogP, indicating a non-ionizable compound in this pH range.
Melting Point (Tm) DSC215 °CHigh melting point suggests a stable crystal lattice, which can contribute to low solubility.
Solid Form XRPDCrystallineCrystalline form is more stable but typically has lower solubility than amorphous forms.[3]
Permeability (Pe) PAMPA2.5 x 10-6 cm/sModerate permeability; absorption may be primarily limited by solubility/dissolution.

Experimental Workflow Diagram

G cluster_preform Pre-formulation Workflow cluster_physchem Physicochemical Characterization cluster_biopharm Biopharmaceutical Characterization API API: 2-Methoxyphenyl dihydrouracil Solubility Solubility Study (pH 1.2, 4.5, 6.8) API->Solubility LogP LogP / LogD Determination API->LogP SolidState Solid-State Analysis (DSC, XRPD) API->SolidState PAMPA Permeability Assay (PAMPA) API->PAMPA Data Consolidated Data (See Table 1) Solubility->Data LogP->Data SolidState->Data PAMPA->Data Decision Formulation Strategy Selection Data->Decision

Caption: Pre-formulation characterization workflow for 2-Methoxyphenyl dihydrouracil.

Application Note 2: Formulation Strategies for Enhanced Oral Delivery

Objective: To design and prepare formulations to overcome the poor aqueous solubility of 2-Methoxyphenyl dihydrouracil, thereby improving its dissolution rate and potential for oral absorption. Based on the hypothetical pre-formulation data, the compound is poorly soluble and crystalline.[4] The following strategies are proposed.

Strategy 1: Nanosuspension (Particle Size Reduction)

Principle: Reducing particle size to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[5]

Protocol: High-Pressure Homogenization

  • Preparation of Suspension: Disperse 5% (w/v) of 2-Methoxyphenyl dihydrouracil and 1% (w/v) of a stabilizer (e.g., Poloxamer 188 or HPMC) in purified water.

  • Pre-milling: Stir the suspension using a high-shear mixer for 30 minutes to ensure uniform wetting and dispersion.

  • Homogenization: Process the suspension through a high-pressure homogenizer. Operate at 1500 bar for 20-30 cycles. Maintain the temperature below 10°C using a cooling system.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Drug Content: Dissolve the nanosuspension in a suitable organic solvent and quantify using HPLC.

    • Solid State: Lyophilize the nanosuspension and analyze the resulting powder by XRPD to confirm no change in crystallinity.

Strategy 2: Amorphous Solid Dispersion (ASD)

Principle: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix eliminates the crystal lattice energy barrier, leading to significantly higher apparent solubility and faster dissolution.[6][7]

Protocol: Solvent Evaporation (Spray Drying)

  • Solution Preparation: Dissolve 2-Methoxyphenyl dihydrouracil and a polymer (e.g., PVP K30 or HPMC-AS) in a common solvent (e.g., methanol (B129727) or acetone) at a drug-to-polymer ratio of 1:3 (w/w).

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature (e.g., 120°C), atomization pressure, and feed rate.

    • Pump the solution into the spray dryer. The solvent rapidly evaporates, forming a dry powder of the ASD.

  • Post-Processing: Collect the powder from the cyclone and store it in a desiccator.

  • Characterization:

    • Amorphicity: Confirm the absence of crystalline peaks using XRPD and DSC (look for a single glass transition temperature, Tg).

    • Drug Content: Dissolve a known weight of the ASD in solvent and analyze by HPLC.

    • Morphology: Examine the particle shape and size using Scanning Electron Microscopy (SEM).

Strategy 3: Self-Microemulsifying Drug Delivery System (SMEDDS)

Principle: SMEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that form a fine oil-in-water microemulsion (droplet size < 100 nm) upon gentle agitation with aqueous media (e.g., gastrointestinal fluids). The drug is pre-dissolved in the lipid vehicle, bypassing the dissolution step.[6][7]

Protocol: Formulation and Characterization

  • Excipient Screening: Determine the solubility of 2-Methoxyphenyl dihydrouracil in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosurfactants (e.g., Transcutol P).

  • Ternary Phase Diagram Construction: Based on screening results, construct a ternary phase diagram to identify the microemulsion region for the chosen oil, surfactant, and cosurfactant combination.

  • Formulation Preparation:

    • Select a composition from the microemulsion region (e.g., Oil 20%, Surfactant 50%, Cosurfactant 30% w/w).

    • Heat the components to 40°C and mix until a clear, homogenous liquid is formed.

    • Dissolve the drug in the mixture to its saturation point.

  • Characterization:

    • Self-Emulsification Performance: Add 1 mL of the SMEDDS formulation to 250 mL of water with gentle stirring. Visually assess the emulsification time and clarity of the resulting microemulsion.

    • Droplet Size and Polydispersity Index (PDI): Analyze the resulting microemulsion using DLS.

    • Drug Content: Quantify the drug concentration in the SMEDDS formulation using HPLC.

Data Presentation
Formulation StrategyKey ComponentsDrug Load (%)Particle/Droplet SizeKey Advantage
Nanosuspension Drug, Poloxamer 188, Water5%150-300 nmHigh drug loading, preservation of crystalline form.
Amorphous Solid Dispersion Drug, HPMC-AS25%5-20 µm (powder)Significant increase in apparent solubility and dissolution rate.
SMEDDS Drug, Capryol 90, Kolliphor EL, Transcutol P2%< 100 nmBypasses dissolution; enhances solubility and potentially permeability.

Formulation Selection Logic Diagram

G cluster_selection Formulation Strategy Selection Logic Start Pre-formulation Data: Low Solubility, Moderate Permeability Q1 Is the compound thermally stable? Start->Q1 Strat1 Strategy: Nanosuspension (High-Pressure Homogenization) Start->Strat1 Default approach for dissolution rate enhancement Q2 Is solubility in lipids sufficient? Q1->Q2 No (or high Tm) Strat2 Strategy: Amorphous Solid Dispersion (Spray Drying, HME) Q1->Strat2 Yes Q2->Strat1 No Strat3 Strategy: Lipid-Based (SMEDDS) Q2->Strat3 Yes

Caption: Decision-making flowchart for selecting a suitable formulation strategy.

Application Note 3: In Vitro Performance Evaluation

Objective: To comparatively evaluate the performance of the developed formulations using in vitro models that are predictive of in vivo behavior.

Experimental Protocols

3.1: In Vitro Dissolution Testing

  • Apparatus: Use USP Apparatus II (Paddle) at 37 ± 0.5 °C.

  • Media:

    • SGF: 900 mL of 0.1 N HCl (pH 1.2), paddle speed 75 RPM.

    • FaSSIF (Fasted State Simulated Intestinal Fluid): 900 mL, paddle speed 50 RPM.

  • Procedure:

    • Introduce an amount of each formulation (nanosuspension, ASD powder, or SMEDDS in a capsule) equivalent to a fixed dose of 2-Methoxyphenyl dihydrouracil into the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples immediately and analyze the drug concentration by HPLC.

    • Compare the dissolution profiles of the formulations against the unformulated (raw) API.

3.2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a differentiated and confluent monolayer.

  • Monolayer Integrity: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test formulations (solubilized in HBSS) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C.

    • Take samples from the basolateral side at various time points and from the apical side at the end of the experiment.

  • Analysis: Quantify the drug concentration in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for each formulation.

Data Presentation

Note: The values presented are hypothetical and for illustrative purposes.

Formulation% Drug Dissolved in FaSSIF (30 min)Caco-2 Papp (x 10-6 cm/s)
Raw API 5%2.1
Nanosuspension 65%3.5
Amorphous Solid Dispersion 95%4.2
SMEDDS >98% (emulsified)6.8

In Vitro Evaluation Workflow Diagram

G cluster_eval In Vitro Evaluation Workflow F1 Formulation 1 (Nanosuspension) Dissolution In Vitro Dissolution (SGF, FaSSIF) F1->Dissolution Permeability In Vitro Permeability (Caco-2 Assay) F1->Permeability F2 Formulation 2 (ASD) F2->Dissolution F2->Permeability F3 Formulation 3 (SMEDDS) F3->Dissolution F3->Permeability API Raw API (Control) API->Dissolution API->Permeability Compare Compare Performance: - Dissolution Rate & Extent - Apparent Permeability (Papp) Dissolution->Compare Permeability->Compare Select Select Lead Formulation for In Vivo Studies Compare->Select

Caption: Workflow for the comparative in vitro evaluation of developed formulations.

References

One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrouracil (B119008) motif is of growing importance, particularly in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs) that recruit the cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] The regioselective synthesis of N-1-substituted dihydrouracils is a critical step in the elaboration of these complex molecules. Traditional multi-step syntheses often suffer from low yields, lack of regioselectivity, and the need for protecting group strategies.[1][2] This document outlines two robust and efficient one-step methods for the regioselective N-1 substitution of dihydrouracils: a Palladium-Catalyzed Cross-Coupling reaction and a Michael-Type Addition.

Palladium-Catalyzed N-1 Arylation of Dihydrouracil

This section details a recently developed palladium-catalyzed cross-coupling reaction for the direct N-1 arylation of dihydrouracil (DHU) with a broad range of aryl and heteroaryl electrophiles.[1][2][3] This method offers a significant improvement over previous approaches by providing a facile, cost-effective, and high-yielding route to medicinally relevant scaffolds in a single step.[1][2][3]

Application Highlights:
  • High Regioselectivity: The reaction demonstrates excellent N-1 selectivity, with no formation of the N-3 regioisomer observed.[1] Density functional theory (DFT) calculations have confirmed the energetic preference for N-1 substitution.[1][3]

  • Broad Substrate Scope: The method is compatible with a wide variety of (hetero)aryl halides (bromides, chlorides, and iodides) and phenol (B47542) derivatives.[1][2]

  • Excellent Functional Group Tolerance: The reaction tolerates a range of functional groups, including both electron-donating and electron-withdrawing substituents.[1]

  • Scalability: The synthesis has been successfully scaled up, demonstrating its utility for larger-scale preparations required in drug development.[1]

Quantitative Data Summary

The following table summarizes the reaction yields for the Pd-catalyzed N-1 arylation of dihydrouracil with various aryl bromides.

EntryAryl Bromide SubstrateCatalyst/Ligand SystemYield (%)
14-Bromobenzonitrile[(cinnamyl)PdCl]₂ / t-BuBrettPhos85
24-Bromo-N,N-dimethylaniline[(cinnamyl)PdCl]₂ / t-BuBrettPhos92
31-Bromo-4-(trifluoromethyl)benzeneBrettPhos Pd G378
42-BromopyridineBrettPhos Pd G365
54-Bromophenol[(cinnamyl)PdCl]₂ / t-BuBrettPhos75

Data is representative and compiled from reported experimental results.[1]

Experimental Protocol: General Procedure for Pd-Catalyzed N-1 Arylation

Materials:

  • Dihydrouracil (DHU)

  • Aryl electrophile (e.g., aryl bromide)

  • Palladium precatalyst (e.g., [(cinnamyl)PdCl]₂ or BrettPhos Pd G3)

  • Ligand (e.g., t-BuBrettPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add dihydrouracil (1.0 eq.), the aryl electrophile (1.2 eq.), and the base (2.0 eq.).

  • In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 2 mol % [(cinnamyl)PdCl]₂) and the ligand (e.g., 4 mol % t-BuBrettPhos) in the reaction solvent.

  • Add the catalyst solution to the reaction vessel containing the reagents.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure N-1-substituted dihydrouracil.

Reaction Workflow

Pd_Catalyzed_Arylation_Workflow reagents Reagents: Dihydrouracil Aryl Electrophile Base reaction_setup Reaction Setup: Combine Reagents and Catalyst Solution under Inert Atmosphere reagents->reaction_setup catalyst_prep Catalyst Preparation: Pd Precatalyst + Ligand in Anhydrous Solvent catalyst_prep->reaction_setup heating Heating: 80-120 °C reaction_setup->heating workup Aqueous Workup: Extraction and Washing heating->workup purification Purification: Column Chromatography workup->purification product N-1-Aryl-Dihydrouracil purification->product

Caption: Workflow for the Palladium-Catalyzed N-1 Arylation of Dihydrouracil.

Michael-Type Addition for N-1 Alkylation

The Michael-type addition is a well-established and convenient method for the N-alkylation of uracil (B121893) and its derivatives.[4][5][6] This approach is particularly effective for the regioselective synthesis of N-1-alkylated dihydrouracils using activated alkenes as Michael acceptors. The reaction is typically base-catalyzed and proceeds with high regioselectivity.[4]

Application Highlights:
  • Complete Regioselectivity: In the presence of a suitable base, such as triethylamine (B128534) (TEA), the Michael addition to the uracil ring system occurs exclusively at the N-1 position.[4]

  • Versatile Substrates: The obtained N-1 substituted adducts are versatile intermediates that can be further functionalized.[4][7]

  • Simple and Efficient: The method is straightforward and provides a simple and efficient route for N-1 alkylation.[4]

Quantitative Data Summary

The following table summarizes the reaction yields for the Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate (B77674). While the starting material is uracil, the principle of regioselective N-1 addition is directly applicable to dihydrouracil.

Entry5-Substituted UracilMichael AcceptorBaseYield (%)
1Uracil(2-hydroxyethyl) acrylateTEA95
2Thymine(2-hydroxyethyl) acrylateTEA98
35-Fluorouracil(2-hydroxyethyl) acrylateTEA92

Data is representative and compiled from reported experimental results.[4]

Experimental Protocol: General Procedure for Michael-Type Addition

Materials:

  • Dihydrouracil

  • Michael acceptor (e.g., acrylate derivative)

  • Base (e.g., Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve dihydrouracil (1.0 eq.) in a suitable polar aprotic solvent in a reaction vessel.

  • Add the base (1.1 eq.) to the solution and stir for a short period at room temperature to facilitate the formation of the uracil anion.

  • Add the Michael acceptor (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the pure N-1-alkylated dihydrouracil.

Reaction Mechanism

Michael_Addition_Mechanism DHU Dihydrouracil Anion N-1 Anion DHU->Anion Deprotonation Base Base (e.g., TEA) Adduct Enolate Intermediate Anion->Adduct Nucleophilic Attack Acceptor Michael Acceptor (e.g., Acrylate) Product N-1-Alkyl-Dihydrouracil Adduct->Product Protonation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyphenyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methoxyphenyl dihydrouracil (B119008).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Methoxyphenyl dihydrouracil, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the yield of my 2-Methoxyphenyl dihydrouracil synthesis consistently low?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting material purity.

  • Suboptimal Reaction Conditions: The reaction may require longer reaction times or adjustments in temperature to proceed to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial. The choice of solvent can also significantly impact the reaction rate and solubility of reactants.

  • Catalyst Inefficiency: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, verifying the appropriate concentration is essential.

  • Purity of Starting Materials: Impurities in the 2-methoxybenzaldehyde (B41997), urea (B33335), or the β-ketoester can interfere with the reaction, leading to lower yields. It is advisable to use reagents of high purity.

Q2: I am observing a significant amount of a fluorescent byproduct. What is it and how can I minimize its formation?

A2: The most common fluorescent byproduct in Biginelli-type reactions is a Hantzsch 1,4-dihydropyridine (B1200194) (DHP). This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia (B1221849) (which can form from the decomposition of urea at elevated temperatures), competing with the desired dihydrouracil synthesis.

To minimize the formation of the DHP byproduct:

  • Control Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote one pathway over the other.

  • Order of Reagent Addition: In some cases, adding the urea last can help to minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.

Q3: My reaction has stalled, and I have a high concentration of unreacted starting materials. How can I drive the reaction to completion?

A3: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters.

  • Increase Reaction Time or Temperature: The reaction may simply require more time or a moderate increase in temperature to reach completion. Use TLC to monitor the consumption of starting materials.

  • Catalyst Addition: If you are not using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps. If a catalyst is already in use, ensure it has not deactivated.

  • Solvent Choice: The solubility of the reactants can be a limiting factor. Consider switching to a different solvent that offers better solubility for all components.

Q4: The final cyclization step to form the dihydrouracil ring seems to be inefficient. What can I do?

A4: The final cyclization can sometimes be slow or hindered.

  • Catalyst: The addition of an acid catalyst (Brønsted or Lewis) is often crucial for promoting the cyclization and subsequent dehydration.

  • Extended Reaction Time: Some cyclizations are inherently slow and may require prolonged reaction times to achieve a good yield.

  • Steric Hindrance: The ortho-methoxy group on the phenyl ring might introduce some steric hindrance. While often manageable, considering a more reactive 1,3-dicarbonyl equivalent could be an option in challenging cases.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-Methoxyphenyl dihydrouracil?

A1: The synthesis of 2-Methoxyphenyl dihydrouracil typically follows the Biginelli reaction mechanism. This is a one-pot multicomponent reaction involving an aldehyde (2-methoxybenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea. The reaction is usually acid-catalyzed and proceeds through the formation of an N-acyliminium ion intermediate, which is then intercepted by the enol of the β-ketoester. The resulting open-chain ureide subsequently cyclizes and dehydrates to form the dihydropyrimidinone product.

Q2: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product.

  • Product Characterization: The structure of the synthesized 2-Methoxyphenyl dihydrouracil can be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and Infrared (IR) spectroscopy. Mass spectrometry can be used to confirm the molecular weight.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be carried out in a well-ventilated fume hood, especially when working with volatile solvents and reagents. Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Data Presentation

Table 1: Influence of Reaction Solvent on Dihydrouracil Yield

EntrySolventYield (%)
1Dioxane32
2THF (Anhydrous)29
3Water25
4Toluene65
5Dichloromethane (DCM)75
6Chloroform60

Data adapted from a study on the synthesis of 6-phenyl-dihydropyrimidine-2,4(1H,3H)-dione, which is structurally similar to 2-Methoxyphenyl dihydrouracil.[1][2]

Table 2: Effect of Reaction Temperature on Product Distribution

Temperature (°C)Biginelli Product (DHPM) Yield (%)Hantzsch Product (DHP) Yield (%)
408510
607818
806530
1005045

This table illustrates the general trend of increased Hantzsch byproduct formation at higher temperatures in a Biginelli-type reaction.

Experimental Protocols

General Protocol for the Synthesis of 6-Aryl-Dihydrouracils (Adapted for 2-Methoxyphenyl Dihydrouracil)

This protocol is a general guideline and may require optimization for the specific synthesis of 2-Methoxyphenyl dihydrouracil.

Materials:

  • 2-Methoxybenzaldehyde (1 mmol)

  • Ethyl acetoacetate (B1235776) (or another suitable β-ketoester) (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., HCl, 20 mol%)[3]

  • Solvent (e.g., Dichloromethane or Ethanol)

Procedure:

  • To a round-bottom flask, add the 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).

  • Add the chosen solvent (e.g., 10 mL of dichloromethane).

  • Add the catalyst (e.g., a catalytic amount of concentrated HCl).

  • Stir the mixture at the desired temperature (e.g., room temperature or gentle reflux at 60°C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. If not, the solvent should be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-Methoxyphenyl dihydrouracil.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis of 2-Methoxyphenyl Dihydrouracil issue Low Yield or Side Product Formation? start->issue check_temp Adjust Temperature (e.g., lower to reduce byproducts) issue->check_temp Yes success Successful Synthesis: High Yield, Pure Product issue->success No check_catalyst Verify Catalyst Activity and Concentration check_temp->check_catalyst check_reagents Check Purity of Starting Materials check_catalyst->check_reagents optimize_solvent Optimize Solvent check_reagents->optimize_solvent increase_time Increase Reaction Time optimize_solvent->increase_time monitor Monitor with TLC increase_time->monitor monitor->issue Issue Persists monitor->success Issue Resolved

Caption: Troubleshooting workflow for improving the yield of 2-Methoxyphenyl dihydrouracil synthesis.

BiginelliReaction cluster_reactants Reactants aldehyde 2-Methoxybenzaldehyde intermediate1 N-Acyliminium Ion Intermediate aldehyde->intermediate1 ketoester β-Ketoester intermediate2 Open-Chain Ureide ketoester->intermediate2 urea Urea urea->intermediate1 intermediate1->intermediate2 product 2-Methoxyphenyl Dihydrouracil intermediate2->product Cyclization & Dehydration

References

troubleshooting solubility issues of dihydrouracil compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with dihydrouracil (B119008) compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general aqueous solubility of dihydrouracil?

A1: Dihydrouracil has limited but measurable solubility in water. One source indicates a solubility of 6.67 mg/mL in water, which can be increased with sonication and heating to 60°C[1]. Another predicted water solubility is 25.9 g/L[2]. For practical laboratory purposes, achieving high concentrations in purely aqueous buffers can be challenging without the use of co-solvents or pH adjustment.

Q2: What are the recommended starting solvents for preparing stock solutions of dihydrouracil compounds?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of dihydrouracil and its derivatives[1]. A reported solubility in DMSO is 14.29 mg/mL, though this may require ultrasonication to achieve[1]. It is crucial to use anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the product[1].

Q3: My dihydrouracil compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?

A3: This phenomenon, often called "crashing out," occurs when the compound is rapidly transferred from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment. The DMSO disperses quickly, leaving the dihydrouracil compound to precipitate.

To prevent this, consider the following strategies:

  • Decrease the final concentration: The target concentration in your aqueous buffer may be above the compound's solubility limit.

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions. Adding the DMSO stock dropwise to the aqueous buffer while vortexing can also help.

  • Use co-solvents: Including a certain percentage of a water-miscible organic solvent in your final aqueous solution can maintain solubility.

  • Adjust the pH: The solubility of dihydrouracil compounds can be pH-dependent. Adjusting the pH of your buffer may increase solubility.

Q4: How does pH affect the solubility of dihydrouracil compounds?

A4: Dihydrouracil has a predicted acidic pKa of around 11.7-12.1[2]. This suggests that its solubility can be increased in basic solutions. One source notes that 5,6-dihydrouracil is soluble in sodium hydroxide[3]. The extent of this effect will depend on the specific pKa of the dihydrouracil derivative you are working with. For compounds with basic functional groups, solubility may be increased in acidic buffers. It is recommended to experimentally determine the pH-solubility profile for your specific compound.

Q5: Can I use co-solvents to improve the solubility of my dihydrouracil compound in aqueous buffers?

A5: Yes, co-solvents are a common and effective method for increasing the aqueous solubility of poorly soluble compounds. For dihydrouracil, formulations containing co-solvents such as polyethylene (B3416737) glycol (PEG300) and surfactants like Tween-80 have been used to achieve clear solutions[1][4].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound will not dissolve in aqueous buffer. The intrinsic solubility of the compound in the chosen buffer is low.- Attempt to dissolve the compound in a small amount of an organic solvent like DMSO first, then dilute into the aqueous buffer.- Use sonication or gentle heating to aid dissolution, but be cautious of compound stability.- Consider using a different buffer system or adjusting the pH.
Precipitation occurs immediately upon dilution from an organic stock solution. The compound is "crashing out" due to rapid solvent exchange.- Perform a stepwise dilution of the stock solution.- Add the stock solution slowly to the buffer while vortexing.- Decrease the final concentration of the compound in the buffer.- Incorporate a co-solvent (e.g., PEG300) or surfactant (e.g., Tween-80) in the final buffer.
The solution is initially clear but a precipitate forms over time. The compound may be slowly precipitating from a supersaturated solution, or it may be unstable in the buffer.- Prepare fresh solutions before each experiment.- Store solutions at an appropriate temperature (e.g., 4°C) to slow down precipitation, but be aware that lower temperatures can also decrease solubility.- Evaluate the stability of the compound in the chosen buffer over time.
Inconsistent results in biological assays. The compound may be precipitating in the assay medium, leading to variable effective concentrations.- Visually inspect assay plates for any signs of precipitation.- Determine the kinetic solubility of the compound in the specific assay medium.- Consider formulating the compound with a solubilizing agent that is compatible with your assay system.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for dihydrouracil. Data for substituted dihydrouracil derivatives in various aqueous buffers is limited in the public domain and often needs to be determined empirically.

Table 1: Solubility of Dihydrouracil in Different Solvents

SolventSolubilityConditions
Water6.67 mg/mL (58.46 mM)Ultrasonic and warming and heat to 60°C[1]
DMSO14.29 mg/mL (125.24 mM)Need ultrasonic; use newly opened DMSO[1]
PBS (pH 7.2)1 mg/mLNot specified[5]
EthanolInsolubleNot specified[5]
DMFInsolubleNot specified[5]

Table 2: Co-solvent Formulations for Dihydrouracil

FormulationAchieved Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.43 mg/mL (12.53 mM)[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.43 mg/mL (12.53 mM)[1][4]
10% DMSO, 90% Corn Oil≥ 1.43 mg/mL (12.53 mM)[1][4]

Experimental Protocols

Protocol 1: Preparation of a Dihydrouracil Compound Solution using a Co-solvent System

This protocol is adapted from a method used for in vivo studies and can be scaled down for in vitro experiments[1][4].

Materials:

  • Dihydrouracil compound

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the dihydrouracil compound in DMSO (e.g., 14.3 mg/mL). Use sonication if necessary to fully dissolve the compound.

  • In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly by vortexing.

  • Add Tween-80 to the mixture and vortex until a homogenous solution is formed.

  • Finally, add the saline to the desired final volume and vortex thoroughly.

Example for a 1 mL final solution:

  • Add 100 µL of a 14.3 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline and mix.

Protocol 2: Kinetic Solubility Assay

This protocol provides a general framework for determining the kinetic solubility of a dihydrouracil compound in an aqueous buffer.

Materials:

  • Dihydrouracil compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, Tris, Citrate)

  • 96-well filter plate

  • 96-well collection plate

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Add a small volume of the DMSO stock solution (e.g., 2 µL of 10 mM) to the wells of the 96-well filter plate.

  • Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 198 µL for a final concentration of 100 µM in 1% DMSO).

  • Seal the plate and shake at room temperature for a specified time (e.g., 1.5 - 2 hours).

  • Filter the solution into the 96-well collection plate using a vacuum manifold.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV).

  • The highest concentration that remains in solution is the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting start Start weigh Weigh Compound start->weigh dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_buffer Add Aqueous Buffer dissolve_dmso->add_buffer mix Vortex/Sonicate add_buffer->mix end_prep Solution Ready mix->end_prep precipitate Precipitation Occurs mix->precipitate check_conc Check Final Concentration precipitate->check_conc use_cosolvent Use Co-solvent/ Surfactant precipitate->use_cosolvent adjust_ph Adjust pH precipitate->adjust_ph serial_dilution Serial Dilution precipitate->serial_dilution check_conc->add_buffer use_cosolvent->add_buffer adjust_ph->add_buffer serial_dilution->add_buffer

Caption: Workflow for preparing and troubleshooting dihydrouracil compound solutions.

kinetic_solubility_workflow cluster_assay Kinetic Solubility Assay start Start add_stock Add DMSO Stock to 96-well Filter Plate start->add_stock add_buffer Add Aqueous Buffer add_stock->add_buffer incubate Incubate with Shaking add_buffer->incubate filter Filter Solution incubate->filter analyze Analyze Filtrate (UV-Vis or HPLC) filter->analyze end_assay Determine Kinetic Solubility analyze->end_assay

Caption: Experimental workflow for determining kinetic solubility.

References

Technical Support Center: Optimizing Dosage and Administration of 2-Methoxyphenyl dihydrouracil in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyphenyl dihydrouracil (B119008) in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2-Methoxyphenyl dihydrouracil and what is its mechanism of action?

2-Methoxyphenyl dihydrouracil is a ligand for the protein Cereblon (CRBN).[1][2][3][4][5] CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[6][7][8] By binding to CRBN, 2-Methoxyphenyl dihydrouracil can modulate its activity. This mechanism is often utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that recruit a target protein to an E3 ligase for ubiquitination and subsequent degradation by the proteasome.[9][10] Therefore, 2-Methoxyphenyl dihydrouracil likely serves as a building block for creating PROTACs that target specific proteins for degradation.

Q2: What is the recommended starting dose for 2-Methoxyphenyl dihydrouracil in mice?

As there is no publicly available data on the specific in vivo dosage of 2-Methoxyphenyl dihydrouracil, a dose-finding study is highly recommended. However, based on preclinical studies of other CRBN-based PROTACs, a starting dose in the range of 5-25 mg/kg can be considered. For example, a study on a VHL-recruiting PROTAC showed a peak plasma concentration at a 5 mg/kg dose administered subcutaneously.[11] Another study on a PI3K/mTOR dual-targeting PROTAC used doses of 15 mg/kg and 25 mg/kg in tumor xenograft mouse models.[12] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific experimental model.

Q3: What is the most appropriate route of administration for 2-Methoxyphenyl dihydrouracil in mice?

The most common routes of administration for small molecules like 2-Methoxyphenyl dihydrouracil in mice are oral gavage (PO) and intraperitoneal (IP) injection. The choice between these routes depends on the compound's formulation, desired pharmacokinetic profile, and the experimental design. Oral gavage mimics the clinical route of administration for many drugs, while IP injection can offer more direct systemic exposure.

Q4: How should I formulate 2-Methoxyphenyl dihydrouracil for in vivo administration?

The formulation of 2-Methoxyphenyl dihydrouracil will depend on its solubility. For poorly soluble compounds, a common vehicle for oral administration in mice is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing a solubilizing agent. For intraperitoneal injections, the compound should be dissolved in a sterile, biocompatible vehicle. It is critical to perform solubility tests to identify a suitable vehicle that ensures a stable and homogenous formulation. A vehicle control group should always be included in your experiments.

Q.5: What are the potential off-target effects of modulating Cereblon activity?

Modulating CRBN can have off-target effects as it is involved in various cellular processes.[2][3][4][5] For instance, CRBN has been implicated in the regulation of ion channels and metabolic pathways.[13] Therefore, it is important to monitor for potential toxicities and include appropriate controls in your experiments. The use of humanized CRBN mouse models can be beneficial for more accurately predicting human-specific efficacy and toxicity of CRBN-targeted drugs.[6][7][8][9]

Troubleshooting Guides

Problem: I am not observing the expected phenotype or target degradation in my mouse model.

Potential Cause Troubleshooting Steps
Suboptimal Dosage Perform a dose-escalation study to identify the optimal dose. The initial dose may be too low to achieve the desired therapeutic effect.
Poor Bioavailability Assess the pharmacokinetic profile of the compound. Consider reformulating the compound to improve solubility and absorption. The route of administration may also need to be optimized.
Compound Instability Ensure the compound is stable in the chosen formulation and under the experimental conditions. Prepare fresh formulations for each administration.
"Hook Effect" For PROTACs, high concentrations can sometimes lead to reduced efficacy due to the formation of binary complexes instead of the required ternary complex. Test a wider range of doses, including lower concentrations.[14]
Mouse Strain Differences The pharmacokinetics and pharmacodynamics of a compound can vary between different mouse strains. Consider using a humanized CRBN mouse model for better translational relevance.[6][7][8][9]

Problem: I am observing toxicity or adverse effects in my mice.

Potential Cause Troubleshooting Steps
High Dosage Reduce the dose. The administered dose may be above the maximum tolerated dose (MTD).
Vehicle Toxicity Include a vehicle-only control group to assess the toxicity of the formulation itself. Consider using an alternative, well-tolerated vehicle.
On-target Toxicity The observed toxicity may be a result of the intended pharmacological effect. In such cases, a therapeutic window needs to be established where efficacy is achieved with acceptable toxicity.
Off-target Effects Investigate potential off-target effects of the compound. This may involve profiling the compound against a panel of related targets.
Administration Procedure Improper administration technique (e.g., esophageal or organ damage during gavage or IP injection) can cause distress and adverse effects. Ensure that personnel are properly trained.

Quantitative Data Summary

The following table summarizes dosage information from preclinical studies of various PROTACs, which can serve as a reference for designing experiments with 2-Methoxyphenyl dihydrouracil-based PROTACs.

PROTAC Type Mouse Model Dosage Administration Route Dosing Schedule Reference
VHL-recruiting5/6Nx mouse model24 mg/kgSubcutaneousEvery 2 days for 5 weeks[11]
PI3K/mTOR dual-targetingTumor xenograft15 mg/kg, 25 mg/kgNot specifiedNot specified[12]
BET degrader (dBET1)AML xenograftNot specifiedNot specified14-day treatment[15]
BET degrader (QCA570)Leukemia xenograft1, 2.5, 5 mg/kgIntravenous3 times per week for 2-3 weeks[15]
ER degrader (ARV-471)Not specified700 mg (human dose)OralOnce daily[16]
BTK degrader (NX-2127)Not specified100mg/200mg (human dose)Not specifiedNot specified[16]

Experimental Protocols

Protocol 1: Preparation of 2-Methoxyphenyl dihydrouracil for Oral Gavage

Materials:

  • 2-Methoxyphenyl dihydrouracil powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution containing DMSO and/or other solubilizing agents)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of 2-Methoxyphenyl dihydrouracil and vehicle based on the desired dose and the number and weight of the mice.

  • Accurately weigh the 2-Methoxyphenyl dihydrouracil powder and place it in a sterile microcentrifuge tube.

  • If using a co-solvent like DMSO, first dissolve the compound in a small volume of DMSO.

  • Gradually add the vehicle to the tube while vortexing to ensure proper mixing and to create a homogenous suspension or solution.

  • If necessary, sonicate the mixture to aid in dissolution or to ensure a fine suspension.

  • Visually inspect the formulation for homogeneity before each administration.

  • Prepare the formulation fresh daily to ensure stability.

Protocol 2: Administration of 2-Methoxyphenyl dihydrouracil via Oral Gavage in Mice

Materials:

  • Prepared dosing formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of the dosing formulation to administer (typically 5-10 mL/kg body weight).

  • Gently restrain the mouse by the scruff of the neck to immobilize its head.

  • Introduce the gavage needle into the diastema (the space between the incisors and molars) and gently advance it along the roof of the mouth.

  • Allow the mouse to swallow the needle as you advance it into the esophagus. Do not force the needle.

  • Once the needle is in the stomach (a pre-measured length), slowly administer the formulation.

  • Gently remove the gavage needle.

  • Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.

Protocol 3: Administration of 2-Methoxyphenyl dihydrouracil via Intraperitoneal (IP) Injection in Mice

Materials:

  • Prepared sterile dosing solution

  • Sterile syringes (1 mL) with needles (e.g., 25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Weigh each mouse to determine the correct volume of the dosing solution to administer (typically up to 10 mL/kg body weight).

  • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

  • Slowly inject the solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress.

Mandatory Visualizations

CRBN_Signaling_Pathway cluster_CRL4_Complex CRL4^CRBN^ E3 Ubiquitin Ligase Complex cluster_Degradation_Process Protein Degradation Pathway CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 Compound 2-Methoxyphenyl dihydrouracil Compound->CRBN binds TargetProtein Target Protein (Neosubstrate) TargetProtein->CRBN recruited to Proteasome 26S Proteasome TargetProtein->Proteasome Degradation Ub Ubiquitin (Ub) Ub->TargetProtein Ubiquitination

Caption: Cereblon (CRBN) Signaling Pathway in Protein Degradation.

Experimental_Workflow start Start formulation Compound Formulation (2-Methoxyphenyl dihydrouracil) start->formulation dose_finding Dose-Finding Study (e.g., MTD) formulation->dose_finding efficacy_study Efficacy Study (Xenograft Model) dose_finding->efficacy_study administration Administration (PO or IP) efficacy_study->administration monitoring Monitoring (Tumor volume, Body weight) administration->monitoring monitoring->administration Repeated Dosing endpoint Endpoint Analysis (PK/PD, Biomarkers) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Troubleshooting_Logic cluster_solutions Potential Solutions start Problem Observed (e.g., No Efficacy or Toxicity) check_dose Review Dosage start->check_dose check_formulation Check Formulation (Solubility, Stability) start->check_formulation check_procedure Verify Administration Technique start->check_procedure adjust_dose Adjust Dose (Increase/Decrease) check_dose->adjust_dose If suboptimal reformulate Reformulate Compound check_formulation->reformulate If unstable/insoluble retrain Retrain Personnel check_procedure->retrain If incorrect adjust_dose->start Re-evaluate reformulate->start Re-evaluate retrain->start Re-evaluate

Caption: Troubleshooting Logic for In Vivo Experiments.

References

Technical Support Center: Overcoming Drug Resistance to Dihydrouracil-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering drug resistance to dihydrouracil-containing compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in your experiments. While specific resistance data for "2-Methoxyphenyl dihydrouracil" is not extensively available, this guide leverages information on related chemical scaffolds, including uracil-based inhibitors, Cereblon (CRBN) modulators, and myeloperoxidase (MPO) inhibitors, to provide a framework for addressing resistance.

FAQs: Understanding Resistance to Dihydrouracil-Based Compounds

Q1: What are the general mechanisms of drug resistance that could apply to my dihydrouracil-based compound?

A1: Drug resistance is a multifaceted phenomenon. For a novel dihydrouracil-based compound, you should consider several general mechanisms:

  • Target Alteration: Mutations in the target protein can prevent your compound from binding effectively.

  • Increased Drug Efflux: Cancer cells can upregulate transporter proteins (efflux pumps) that actively remove your compound from the cell.

  • Altered Drug Metabolism: The cell might increase the metabolic breakdown of your compound into inactive forms.

  • Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of your compound.

  • DNA Damage Repair: For compounds that induce DNA damage, upregulation of repair mechanisms, such as the base excision repair (BER) pathway involving Uracil (B121893) DNA Glycosylase (UDG), can confer resistance.[1][2]

Q2: My dihydrouracil (B119008) derivative is designed as a Cereblon (CRBN) ligand for a PROTAC. What are the known resistance mechanisms for this class of molecules?

A2: For CRBN-recruiting PROTACs, resistance can emerge through several mechanisms:

  • Decreased CRBN Expression: Reduced levels of the CRBN protein mean there is less of the E3 ligase available for your PROTAC to engage, thus preventing the degradation of the target protein.[3][4]

  • CRBN Mutations: Mutations in the CRBN gene can alter the protein structure, preventing your PROTAC from binding to it.[5]

  • Alterations in the Ubiquitin-Proteasome System (UPS): Genomic alterations in the core components of the UPS can disrupt the downstream process of protein degradation, even if the PROTAC successfully brings the target to the E3 ligase.[6]

  • Upregulation of Deubiquitinating Enzymes (DUBs): DUBs can remove the ubiquitin tags from the target protein, counteracting the action of your PROTAC.[6]

Q3: I am working with a uracil-based inhibitor of a specific enzyme. What should I investigate first if I observe resistance?

A3: For uracil-based enzyme inhibitors, the primary suspect for resistance is often the target enzyme itself. You should investigate for:

  • Target Gene Amplification: Overexpression of the target enzyme can titrate out the inhibitor, requiring higher concentrations to achieve the same effect.

  • Point Mutations in the Binding Site: Sequence the target gene in your resistant cell lines to identify mutations that may interfere with inhibitor binding. This is a common resistance mechanism for various inhibitors, including those targeting dihydrofolate reductase (DHFR).[7]

Troubleshooting Guides

Problem 1: My dihydrouracil-based PROTAC is no longer effective at degrading its target protein in my cell line.
Possible Cause Troubleshooting Steps
Reduced CRBN expression 1. Perform a Western blot or qPCR to compare CRBN protein and mRNA levels between your sensitive and resistant cell lines.[3][4]2. If CRBN levels are low, consider transiently overexpressing CRBN to see if sensitivity is restored.[8]
Mutation in CRBN 1. Sequence the CRBN gene in your resistant cell line to check for mutations.[5]2. If a mutation is found, you may need to design a new PROTAC that utilizes a different E3 ligase (e.g., VHL).[9]
Dysfunctional Ubiquitin-Proteasome System 1. Treat cells with a proteasome inhibitor (e.g., MG132) in combination with your PROTAC. An accumulation of ubiquitinated target protein would suggest the issue lies downstream of ubiquitination.2. Perform a global ubiquitination assay to assess the overall health of the UPS.
Problem 2: Cells have developed resistance to my uracil-based DNA damaging agent.
Possible Cause Troubleshooting Steps
Upregulation of Uracil DNA Glycosylase (UDG) 1. Measure UDG activity in your sensitive versus resistant cell lines.[2]2. Knock down UDG using siRNA or shRNA to see if sensitivity is restored.[10]3. Consider combination therapy with a UDG inhibitor.
Enhanced DNA Repair Pathways 1. Assess the expression levels of key proteins in other DNA repair pathways (e.g., mismatch repair, homologous recombination).2. Test for synergistic effects by combining your agent with inhibitors of other DNA repair pathways (e.g., PARP inhibitors).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during resistance studies.

Cell Line Compound IC50 (Sensitive) IC50 (Resistant) Fold Resistance Potential Mechanism
Cancer Cell Line ACRBN-based PROTAC10 nM500 nM50Decreased CRBN expression
Cancer Cell Line BUracil-based DHFR inhibitor50 nM2 µM40DHFR point mutation
Cancer Cell Line CMPO Inhibitor100 nM1.5 µM15Target overexpression

Experimental Protocols

Protocol 1: Western Blot for CRBN Expression
  • Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CRBN overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the CRBN signal to the loading control to compare expression levels.

Protocol 2: Sanger Sequencing of a Target Gene
  • Genomic DNA/RNA Extraction: Isolate genomic DNA or total RNA from both sensitive and resistant cell lines. If starting from RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers flanking the coding region of your target gene (e.g., CRBN or the gene for the enzyme your uracil-based inhibitor targets). Perform PCR to amplify this region.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product and sequencing primers to a sequencing facility.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the sensitive (wild-type) cells to identify any mutations.

Visualizations

Potential Resistance Mechanisms to a Dihydrouracil-Based PROTAC cluster_drug_action PROTAC Mechanism of Action cluster_resistance Resistance Mechanisms PROTAC PROTAC Target_Protein Target_Protein PROTAC->Target_Protein binds CRBN CRBN PROTAC->CRBN binds Ubiquitin_Proteasome_System Ubiquitin_Proteasome_System CRBN->Ubiquitin_Proteasome_System recruits Ubiquitin_Proteasome_System->Target_Protein degrades Low_CRBN Low CRBN Expression Low_CRBN->CRBN impacts CRBN_Mutation CRBN Mutation CRBN_Mutation->PROTAC prevents binding UPS_Dysfunction UPS Dysfunction UPS_Dysfunction->Ubiquitin_Proteasome_System inhibits DUB_Upregulation DUB Upregulation DUB_Upregulation->Target_Protein rescues

Caption: Resistance pathways for a dihydrouracil-based PROTAC.

Experimental Workflow to Identify Resistance Start Resistant Cell Line Generated IC50 Confirm Resistance (IC50 Shift) Start->IC50 Target_Expression Check Target Expression (Western Blot/qPCR) IC50->Target_Expression Target_Sequencing Sequence Target Gene IC50->Target_Sequencing Efflux_Pump Assess Efflux Pump Activity IC50->Efflux_Pump Metabolism Analyze Drug Metabolism (LC-MS) IC50->Metabolism Pathway_Analysis Investigate Bypass Pathways (RNA-seq, Proteomics) IC50->Pathway_Analysis Conclusion Identify Resistance Mechanism Target_Expression->Conclusion Target_Sequencing->Conclusion Efflux_Pump->Conclusion Metabolism->Conclusion Pathway_Analysis->Conclusion

Caption: Workflow for identifying drug resistance mechanisms.

References

Technical Support Center: Purification of 2-Methoxyphenyl dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-Methoxyphenyl dihydrouracil (B119008).

Troubleshooting Guides

Purification of 2-Methoxyphenyl dihydrouracil can present several challenges, from removing unreacted starting materials to dealing with poor solubility. The following table outlines common problems, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of unreacted starting materials (e.g., 2-methoxyaniline, acrylic acid, urea). - Formation of side-products.- Monitor reaction completion by TLC or LC-MS before work-up. - Perform an acidic wash (e.g., dilute HCl) to remove basic starting materials like 2-methoxyaniline. - An alkaline wash (e.g., saturated NaHCO₃) can remove acidic starting materials or by-products. - Proceed with column chromatography or recrystallization.
Low Yield/Recovery After Purification - The compound may be partially soluble in the recrystallization wash solvent. - Irreversible adsorption onto the silica (B1680970) gel column.[1] - Degradation of the compound on acidic silica gel.- Use a minimal amount of ice-cold solvent for washing during recrystallization. - For column chromatography, consider "dry loading" the sample to minimize band broadening.[1] - Deactivate the silica gel with a small percentage of a basic modifier like triethylamine (B128534) (0.5-1%) in the eluent.[2] - Consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or reverse-phase silica.[3]
Peak Tailing or Streaking on TLC/Column Chromatography - The dihydrouracil moiety is polar and can interact strongly with the acidic silanol (B1196071) groups on the silica gel surface.[1]- Add a basic modifier (e.g., 0.5-1% triethylamine or ammonia (B1221849) in methanol) to the eluent to neutralize the acidic sites on the silica gel.[2][4] - Use a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758).[4]
Co-elution of Impurities - Impurities have similar polarity to the desired product.- Optimize the solvent system for column chromatography; a shallower gradient may improve separation. - Try a different stationary phase (e.g., alumina, or reverse-phase C18). - If chromatography fails, attempt recrystallization with different solvent systems.
Oily Product Instead of Solid - Presence of residual solvent. - The product may have a low melting point or be an amorphous solid. - Presence of impurities that are oils.- Dry the product under high vacuum for an extended period. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Triturate the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to see if a solid precipitates.

Troubleshooting Workflow for Purification of 2-Methoxyphenyl dihydrouracil

G Troubleshooting Workflow start Crude Product check_purity Check Purity (TLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure end Pure Product is_pure->end Yes column Perform Column Chromatography is_pure->column No recrystallize Attempt Recrystallization oily_or_solid Oily or Solid Product? column->oily_or_solid triturate Triturate with Non-polar Solvent oily_or_solid->triturate Oily check_purity2 Check Purity oily_or_solid->check_purity2 Solid triturate->check_purity2 is_pure2 Purity Acceptable? check_purity2->is_pure2 is_pure2->end Yes optimize_column Optimize Chromatography (Solvent, Additive, Stationary Phase) is_pure2->optimize_column No optimize_column->column

Caption: A flowchart for troubleshooting the purification of 2-Methoxyphenyl dihydrouracil.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my synthetically prepared 2-Methoxyphenyl dihydrouracil?

A1: Based on common synthetic routes, potential impurities include unreacted starting materials such as 2-methoxyaniline, acrylic acid, and urea.[5] Side-products from incomplete cyclization or side reactions of the starting materials may also be present.

Q2: My compound seems to be degrading on the silica gel column. What can I do?

A2: The dihydrouracil ring can be sensitive to the acidic nature of standard silica gel.[1] To mitigate degradation, you can either use deactivated silica gel (pre-treated with a base like triethylamine) or switch to a less acidic stationary phase like neutral alumina.

Q3: What is a good starting solvent system for column chromatography of 2-Methoxyphenyl dihydrouracil?

A3: Given the polar nature of the dihydrouracil moiety, a good starting point for column chromatography would be a solvent system of ethyl acetate (B1210297) in hexanes, starting with a low polarity and gradually increasing the concentration of ethyl acetate.[4] If the compound does not move, a more polar system like 1-5% methanol in dichloromethane is a common choice for polar heterocyclic compounds.[4]

Q4: I am having trouble finding a suitable solvent for recrystallization. What are the properties of a good recrystallization solvent?

A4: An ideal recrystallization solvent should dissolve your compound poorly at room temperature but well at elevated temperatures.[6] It should also not react with your compound and should be volatile enough to be easily removed from the purified crystals. Common solvents to screen for a polar compound like this include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.

Q5: Is 2-Methoxyphenyl dihydrouracil stable?

A5: Dihydrouracil derivatives are generally considered to be chemically stable, and have been shown to be more resistant to hydrolysis under slightly basic conditions compared to glutarimides, which are structurally related motifs used in drug discovery.[5] However, prolonged exposure to harsh acidic or basic conditions should be avoided during purification.

Experimental Protocols

Below are detailed starting protocols for the purification of 2-Methoxyphenyl dihydrouracil. These should be optimized for your specific sample.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-Methoxyphenyl dihydrouracil and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more solvent portion-wise until the solid is completely dissolved.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[7] Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize crystal yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that gives your product an Rf value of approximately 0.2-0.4. For polar compounds, consider adding 0.5% triethylamine to the eluent to reduce tailing.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar, volatile solvent (like dichloromethane or acetone). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.[1] Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Methoxyphenyl dihydrouracil.

Comparison of Purification Methods
ParameterRecrystallizationFlash Column Chromatography
Typical Purity Achieved >98% (if a suitable solvent is found)95-99%
Typical Yield 60-80%70-90%
Pros - Can yield very high purity. - Simple setup. - Good for large scale.- Versatile for a wide range of compounds. - Can separate compounds with similar polarities.
Cons - Finding a suitable solvent can be challenging. - Lower yield if the compound is somewhat soluble at low temperatures.- Requires more solvent and stationary phase. - Can be time-consuming. - Potential for sample degradation on the stationary phase.

Note: The quantitative data in this table is illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.

Potential Sources of Impurities in 2-Methoxyphenyl dihydrouracil Synthesis

G Impurity Source Diagram cluster_starting_materials Starting Materials cluster_reaction_byproducts Reaction By-products cluster_degradation Degradation sm1 2-Methoxyaniline product Crude 2-Methoxyphenyl dihydrouracil sm1->product sm2 Acrylic Acid sm2->product sm3 Urea sm3->product bp1 Incompletely cyclized intermediate bp1->product bp2 Side-products from self-reaction of starting materials bp2->product deg1 Hydrolysis during work-up deg1->product deg2 Degradation on acidic silica deg2->product

Caption: Potential sources of impurities in the synthesis of 2-Methoxyphenyl dihydrouracil.

References

Minimizing Off-Target Effects of 2-Methoxyphenyl Dihydrouracil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-Methoxyphenyl dihydrouracil (B119008).

Frequently Asked Questions (FAQs)

Q1: What is the primary known molecular target of 2-Methoxyphenyl dihydrouracil?

A1: 2-Methoxyphenyl dihydrouracil is reported to be a ligand for Cereblon (CRBN)[1][2]. CRBN is a substrate receptor of the E3 ubiquitin ligase complex CRL4-CRBN, which is involved in the ubiquitination and subsequent proteasomal degradation of target proteins. Therefore, this compound is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].

Q2: I am observing unexpected cellular phenotypes inconsistent with the intended degradation of my target protein when using a PROTAC derived from 2-Methoxyphenyl dihydrouracil. What could be the cause?

A2: Unexpected phenotypes may arise from off-target effects of the 2-Methoxyphenyl dihydrouracil moiety itself. While it is designed to bind to CRBN, like many small molecules, it may interact with other cellular proteins. Potential causes include:

  • Modulation of CRBN Neosubstrates: The binding of 2-Methoxyphenyl dihydrouracil to CRBN could alter its substrate specificity, leading to the degradation of unintended proteins (neosubstrates).

  • Off-Target Binding to Other Proteins: The compound may bind to other proteins in the cell, leading to their inhibition or activation, independent of the CRBN pathway.

  • Metabolic Instability: The compound could be metabolized into active byproducts with their own off-target effects.

Q3: What are some potential off-target pathways that could be affected by 2-Methoxyphenyl dihydrouracil?

A3: Based on the chemical structure and data from structurally related compounds, potential off-target pathways could include:

  • Kinase Signaling: The methoxyphenyl group is present in some kinase inhibitors. Therefore, screening against a panel of kinases is a reasonable step to identify potential off-target interactions[3].

  • GPCR Signaling: Off-target interactions with G-protein coupled receptors are a possibility for many small molecules and should be considered.

  • Other Ubiquitin Ligases: There could be some degree of cross-reactivity with other components of the ubiquitin-proteasome system.

Troubleshooting Guides

Issue 1: High Cellular Toxicity or Unexpected Decrease in Cell Viability

  • Hypothesis: The observed toxicity is due to off-target effects rather than the intended degradation of the target protein.

  • Suggested Action:

    • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which toxicity is observed and compare it to the concentration required for target degradation.

    • Control Compound: Treat cells with 2-Methoxyphenyl dihydrouracil alone (not as part of a PROTAC) to see if it recapitulates the toxic effects.

    • Cell Line Comparison: Test the compound in different cell lines to see if the toxicity is cell-type specific, which might suggest a particular off-target is expressed in sensitive cells.

Issue 2: Discrepancy Between Target Degradation and a Key Phenotypic Readout

  • Hypothesis: The observed phenotype is a result of an off-target effect, not the degradation of the intended target protein.

  • Suggested Action:

    • Rescue Experiment: If possible, express a version of the target protein that cannot be degraded by the PROTAC. If the phenotype persists, it is likely an off-target effect.

    • Orthogonal Approach: Use an alternative method to reduce the levels of the target protein (e.g., siRNA, shRNA, CRISPR-Cas9). If this does not reproduce the phenotype observed with the PROTAC, an off-target effect is likely.

Experimental Protocols

Protocol 1: Kinase Profiling

This protocol outlines a general method for screening 2-Methoxyphenyl dihydrouracil against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of 2-Methoxyphenyl dihydrouracil in a suitable solvent (e.g., DMSO).

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases.

  • Binding Assay: The service will typically perform a binding assay (e.g., KINOMEscan™) where the compound is tested at a specific concentration (e.g., 10 µM) against the kinase panel. The results are usually reported as percent inhibition.

  • Dose-Response Follow-up: For any significant "hits" (e.g., >50% inhibition), perform a dose-response experiment to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify direct binding of 2-Methoxyphenyl dihydrouracil to proteins in a cellular context.

  • Cell Culture and Treatment: Culture cells to confluency and treat with either vehicle control or 2-Methoxyphenyl dihydrouracil at the desired concentration for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble and precipitated protein fractions by centrifugation. Quantify the amount of a specific protein of interest in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Data Presentation

Table 1: Kinase Profiling Results for 2-Methoxyphenyl dihydrouracil

Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
Kinase A85%1.2
Kinase B62%8.5
Kinase C15%>100
.........

Table 2: CETSA Results for Potential Off-Target Proteins

Protein TargetVehicle Control Tagg (°C)Compound-Treated Tagg (°C)ΔTagg (°C)
Protein X52.155.8+3.7
Protein Y60.560.7+0.2
Protein Z48.949.1+0.2
............

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting cluster_2 Off-Target Identification cluster_3 Validation phenotype Unexpected Cellular Phenotype dose_response Dose-Response Curve phenotype->dose_response Hypothesize Off-Target Effect control Control Compound Treatment phenotype->control orthogonal Orthogonal Approach (e.g., siRNA) phenotype->orthogonal kinase Kinase Profiling dose_response->kinase cetsa Cellular Thermal Shift Assay (CETSA) control->cetsa proteomics Mass Spectrometry-based Proteomics orthogonal->proteomics binding_assay In Vitro Binding Assay kinase->binding_assay cetsa->binding_assay knockout Knockout/Knockdown of Putative Off-Target proteomics->knockout binding_assay->knockout Confirm Direct Interaction

Caption: Experimental workflow for identifying off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways compound 2-Methoxyphenyl dihydrouracil crbn CRBN compound->crbn Binds kinase Kinase X compound->kinase Potential Interaction gpcr GPCR Y compound->gpcr Potential Interaction other_protein Other Protein Z compound->other_protein Potential Interaction crl4 CRL4 E3 Ligase crbn->crl4 Forms Complex target_protein Target Protein crl4->target_protein Ubiquitinates degradation Proteasomal Degradation target_protein->degradation downstream_kinase Altered Kinase Signaling kinase->downstream_kinase downstream_gpcr Altered GPCR Signaling gpcr->downstream_gpcr downstream_other Other Cellular Effects other_protein->downstream_other

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: HPLC Analysis of 2-Methoxyphenyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxyphenyl dihydrouracil (B119008).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the HPLC analysis of 2-Methoxyphenyl dihydrouracil.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for 2-Methoxyphenyl dihydrouracil shows significant peak tailing. What are the common causes and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase or column.

    • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on your molecule.

      • Solution: Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block these active sites. Alternatively, use a base-deactivated or end-capped column.

    • Mobile Phase pH: The pH of your mobile phase can affect the ionization state of 2-Methoxyphenyl dihydrouracil. If the pH is too close to the analyte's pKa, it can lead to mixed ionic and neutral forms, causing tailing.

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. Using a buffer (e.g., phosphate (B84403) or acetate) will help maintain a stable pH.

    • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

      • Solution: Dilute your sample and inject a smaller volume.

    • Column Degradation: A void at the head of the column or contamination can also cause poor peak shape.

      • Solution: Reverse-flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Question: I am observing peak fronting for my main analyte peak. What is the likely cause?

  • Answer: Peak fronting is less common than tailing and is typically a sign of column overload or poor sample solubility.

    • Solution 1: Lower the concentration of your sample.

    • Solution 2: Ensure your sample is fully dissolved in the mobile phase. If you are using a stronger solvent for your sample than the mobile phase, this can also cause fronting. Try to dissolve your sample in the initial mobile phase if possible.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for 2-Methoxyphenyl dihydrouracil is drifting to shorter times in my analytical sequence. What should I investigate?

  • Answer: A drift in retention time, especially to shorter times, can indicate a few problems with the HPLC system or the column.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned. A good rule of thumb is to flush with at least 10-15 column volumes of the initial mobile phase.

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents by the pump can lead to changes in solvent strength over time.

      • Solution: Manually prepare your mobile phase if you suspect issues with the gradient proportioning valve. Ensure solvents are properly degassed to prevent bubble formation, which can affect pump performance.

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to shifts in retention.

      • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.

Issue 3: Poor Resolution or No Peak

  • Question: I am not seeing a peak for 2-Methoxyphenyl dihydrouracil, or it is co-eluting with the solvent front. How can I achieve better retention?

  • Answer: Lack of retention on a reverse-phase column (like a C18) suggests the analyte is too polar for the current conditions and is not interacting sufficiently with the stationary phase.

    • Solution 1: Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will make the mobile phase more polar and encourage the analyte to interact more with the non-polar stationary phase, increasing retention time.

    • Solution 2: Use a More Retentive Column: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase. An AQ-type C18 column is designed for better retention of polar compounds in highly aqueous mobile phases. Alternatively, a phenyl-hexyl column could offer different selectivity through pi-pi interactions with the methoxyphenyl group.

    • Solution 3: Check Sample Degradation: Ensure your sample is stable in the diluent and mobile phase.

Experimental Protocols

Starting Method for HPLC Analysis of 2-Methoxyphenyl Dihydrouracil

This protocol provides a robust starting point for method development.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 10% B

    • 18-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm

  • Sample Preparation: Dissolve 1 mg of 2-Methoxyphenyl dihydrouracil in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Quantitative Data Summary

The following table illustrates the expected effect of changing the mobile phase composition on the retention time (k') of a moderately polar analyte like 2-Methoxyphenyl dihydrouracil on a C18 column.

% Acetonitrile (Organic)% Aqueous (0.1% FA)Expected Retention Factor (k')Observation
70%30%~0.8Low retention, risk of co-elution with solvent front.
50%50%~2.5Good starting point, likely adequate retention.
30%70%~7.0Strong retention, longer run time, broader peaks.
10%90%>15.0Very strong retention, potentially excessively long run time.

Note: Data is illustrative to show the trend. Actual k' values will depend on the specific column and system.

Visual Workflow and Diagrams

Troubleshooting Workflow for HPLC Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving issues with peak tailing in your chromatogram.

Caption: A step-by-step guide to troubleshooting peak tailing in HPLC analysis.

interpreting unexpected results in 2-Methoxyphenyl dihydrouracil experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 2-Methoxyphenyl dihydrouracil (B119008) and its derivatives, particularly in the context of PROTAC (Proteolysis Targeting Chimera) development.

Frequently Asked Questions (FAQs)

General & Mechanism of Action

Q1: What is the primary application of 2-Methoxyphenyl dihydrouracil? A1: 2-Methoxyphenyl dihydrouracil is primarily used as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its incorporation into a heterobifunctional PROTAC molecule allows for the recruitment of CRBN to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. Phenyl dihydrouracil (PDHU) derivatives are noted for their enhanced chemical stability compared to traditional CRBN ligands like thalidomide (B1683933) and its analogs (IMiDs). [1][2][3] Q2: Why was the dihydrouracil scaffold chosen over more traditional glutarimide-based CRBN ligands? A2: The dihydrouracil scaffold offers two key advantages over glutarimide-based ligands (e.g., lenalidomide, pomalidomide):

  • Enhanced Stability: Phenyl dihydrouracil (PDHU) moieties are more resistant to hydrolysis under typical cell culture conditions than immunomodulatory imide drugs (IMiDs). [1][2][4]2. Achiral Nature: The dihydrouracil core is achiral, which eliminates the issue of rapid racemization seen with glutarimides. Since only the (S)-enantiomer of glutarimide-based ligands binds effectively to CRBN, racemization complicates drug development and can reduce potency. [2][4]

Troubleshooting: Efficacy and Potency Issues

Q3: My PROTAC containing 2-Methoxyphenyl dihydrouracil shows no degradation of my target protein. What are the potential causes? A3: A lack of degradation can stem from several factors. A systematic approach is needed to identify the root cause. Key areas to investigate include poor cell permeability of the large PROTAC molecule, failure to form a stable and productive ternary complex (Target-PROTAC-CRBN), or issues with the ubiquitination process itself. [5][6]It is also crucial to confirm that the CRBN E3 ligase is expressed in the cell line being used.

Q4: I'm observing a bell-shaped dose-response curve (the "Hook Effect") where higher concentrations of my PROTAC lead to less degradation. Why is this happening? A4: The "Hook Effect" is a common phenomenon with PROTACs. [5]At optimal concentrations, the PROTAC effectively bridges the target protein and the E3 ligase to form a productive ternary complex. However, at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target and PROTAC-CRBN), which are non-productive and compete with the formation of the ternary complex, leading to reduced degradation. [1][6]The solution is to perform a wide dose-response experiment to identify the optimal concentration range. [5] Q5: The parent (unsubstituted) phenyl dihydrouracil isn't working as a CRBN ligand in my experiments. Is this expected? A5: Yes, this is expected. The parent phenyl dihydrouracil scaffold has been shown to have minimal binding affinity for CRBN. [2][4]Substitutions on the phenyl ring are required to achieve binding affinity comparable to or greater than that of established ligands like lenalidomide. [4]Therefore, using a properly substituted derivative, such as 2-Methoxyphenyl dihydrouracil, is critical for activity.

Troubleshooting: Unexpected Phenotypes & Off-Target Effects

Q6: I'm observing unexpected cellular phenotypes that are inconsistent with the degradation of my intended target. What could be the cause? A6: Unexpected phenotypes may arise from off-target effects. While your PROTAC is designed to degrade a specific protein, it may degrade other proteins as well. This can happen if the CRBN-ligand portion of the PROTAC acts as a "molecular glue" and recruits unintended proteins, known as "neosubstrates," for degradation. [1][7]Well-known neosubstrates for CRBN modulators include transcription factors IKZF1, IKZF3, and the protein GSPT1. [1][8]It is also possible the target-binding portion of your PROTAC has off-target activities.

Q7: How can I determine if the observed effects are on-target or off-target? A7: A multi-step approach is recommended. First, perform global proteomics (mass spectrometry) to identify all proteins that are degraded upon treatment with your PROTAC. To confirm that the off-target degradation is mediated by the PROTAC's mechanism, synthesize a negative control, such as a version where the target binder is inactivated or the CRBN ligand is modified to prevent binding. If the off-target degradation persists with the active PROTAC but not the control, it is likely a mechanism-based off-target effect. [7]

Troubleshooting: Analytical & Stability Issues

Q8: My HPLC/LC-MS analysis shows a decrease in the parent PROTAC peak over time in my cell culture media. Is this normal? A8: While phenyl dihydrouracil-based PROTACs are designed for improved stability, some degradation can still occur over the course of a multi-day experiment. [1][9]It is advisable to assess the stability of your specific PROTAC in your experimental media over the intended time course. A significant loss of the parent compound could lead to reduced efficacy.

Q9: I see several new peaks in my chromatogram after synthesizing my PROTAC. What should I do? A9: The appearance of new peaks indicates the presence of impurities. It is crucial to purify your PROTAC to a high degree (>95%) using methods like preparative HPLC. Impurities can interfere with your assay or have their own biological activities, confounding your results. Characterize the impurities using LC-MS to understand if they are unreacted starting materials, byproducts, or degradation products.

Quantitative Data Summary

Table 1: Relative Binding Affinity of Phenyl Dihydrouracil (PDHU) Derivatives to CRBN

This table summarizes data from a fluorescence polarization assay comparing the relative CRBN binding of various substituted PDHUs to the positive control, lenalidomide. Binding is expressed as the percent displacement of a fluorescent probe at a 1 µM compound concentration.

CompoundSubstituent Position% Displacement of Probe (at 1 µM)Relative Binding vs. Parent
Lenalidomide (Control) N/A84%Strong Binder
Parent PDHU (Compound 2) Unsubstituted~20%Minimal
Compound 4A meta-OH57%Moderate
Compound 5A para-OH38%Weak-Moderate
Compound 3A ortho-OH~0%None
(Data adapted from a study on substituted phenyl dihydrouracils)[4]
Table 2: CRBN Binding Affinity (IC₅₀) of Selected Phenyl Dihydrouracil Compounds

This table presents the half-maximal inhibitory concentration (IC₅₀) values, indicating the concentration of the compound required to displace 50% of a fluorescent probe from the CRBN protein. Lower IC₅₀ values indicate higher binding affinity.

CompoundAssay TypeCRBN Binding IC₅₀ (µM)Reference
Lenalidomide TR-FRET2.694[10]
Compound YJ1b TR-FRET0.206[10][11]
Compound YJ2c TR-FRET0.211[10][11]
PD-PROTAC 2 Fluorescence Polarization0.052 (52 nM)[1]

Experimental Protocols

Protocol 1: General Synthesis of 1-Phenyl Dihydrouracil

This protocol describes a general method for synthesizing the core phenyl dihydrouracil structure.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate α,β-unsaturated ester and urea (B33335) (2 equivalents) in ethanol (B145695).

  • Catalyst Addition: Add sodium ethoxide (as a catalyst) to the mixture.

  • Reflux: Heat the reaction mixture to reflux temperature (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: The solid product will precipitate out of the solution. Filter the solid, wash thoroughly with water to remove any remaining urea and salts, and then with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified dihydrouracil derivative.

  • Characterization: Confirm the structure and purity of the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Western Blot for Confirmation of Target Protein Degradation

This protocol is used to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells (e.g., MV4;11) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the 2-Methoxyphenyl dihydrouracil-based PROTAC for a specified duration (e.g., 3-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., β-actin, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity to determine the extent of degradation.

Visualizations: Workflows and Mechanisms

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Target Protein (POI) PROTAC PROTAC (contains 2-Methoxyphenyl dihydrouracil) POI->PROTAC Binds Ternary POI-PROTAC-CRBN CRBN CRBN E3 Ligase CRBN->PROTAC Binds PolyUb Poly-ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome Proteasome PolyUb->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for a 2-Methoxyphenyl dihydrouracil-based PROTAC.

Troubleshooting_Workflow Start No Target Degradation Observed Permeability 1. Assess Cell Permeability (e.g., LC-MS of lysate) Start->Permeability Permeability_OK Permeable? Permeability->Permeability_OK Binding 2. Confirm Binary Engagement (e.g., NanoBRET, CETSA) Permeability_OK->Binding Yes Redesign_Perm Redesign PROTAC: - Improve physicochemical properties - Modify linker Permeability_OK->Redesign_Perm No Binding_OK Binds Target & CRBN? Binding->Binding_OK Ternary 3. Assess Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Binding_OK->Ternary Yes Redesign_Bind Redesign PROTAC: - Use higher affinity binders - Check CRBN expression Binding_OK->Redesign_Bind No Ternary_OK Forms Ternary Complex? Ternary->Ternary_OK Ubiquitination 4. Check for Target Ubiquitination (e.g., IP-Western) Ternary_OK->Ubiquitination Yes Redesign_Linker Redesign PROTAC: - Optimize linker length/rigidity Ternary_OK->Redesign_Linker No Ubiquitination_OK Target Ubiquitinated? Ubiquitination->Ubiquitination_OK Check_Proteasome Investigate Proteasome Function or other cellular factors Ubiquitination_OK->Check_Proteasome No Success Degradation Achieved Ubiquitination_OK->Success Yes

Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.

Off_Target_Workflow Start Unexpected Cellular Phenotype Observed Step1 1. Global Proteomics (MS) Identify all degraded proteins Start->Step1 Decision1 Are off-targets identified? Step1->Decision1 Step2 2. Synthesize Negative Control (e.g., inactive binder or CRBN ligand) Decision1->Step2 Yes End Phenotype is likely due to on-target effect Decision1->End No Step3 3. Test Negative Control Does it abolish off-target degradation? Step2->Step3 Decision2 Off-target effect abolished? Step3->Decision2 Conclusion1 Conclusion: Off-target degradation is mechanism-dependent (PROTAC-mediated) Decision2->Conclusion1 Yes Conclusion2 Conclusion: Phenotype is likely due to non-PROTAC activity (e.g., binder toxicity) Decision2->Conclusion2 No Action1 Redesign PROTAC: - Modify CRBN ligand - Alter linker attachment point Conclusion1->Action1 Action2 Investigate target binder's pharmacology independently Conclusion2->Action2

References

Technical Support Center: Enhancing the Bioavailability of Dihydrouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the oral bioavailability of dihydrouracil (B119008) derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to achieving high oral bioavailability with dihydrouracil derivatives?

A1: The oral bioavailability of dihydrouracil derivatives is primarily limited by three factors:

  • Poor aqueous solubility: Many dihydrouracil derivatives have low solubility in gastrointestinal fluids, which limits their dissolution and subsequent absorption.

  • Low intestinal permeability: Due to their physicochemical properties, these compounds may not efficiently cross the intestinal epithelial barrier.

  • Extensive first-pass metabolism: Dihydrouracil and its analogs are substrates for the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is abundant in the liver and intestinal wall. This enzyme rapidly metabolizes the drugs before they can reach systemic circulation.[1][2][3][4]

Q2: What is dihydropyrimidine dehydrogenase (DPD) and why is it significant for dihydrouracil derivatives?

A2: Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism (breakdown) of uracil, thymine, and their analogs, including 5-fluorouracil (B62378) (5-FU) and dihydrouracil derivatives. High levels of DPD activity in the gut wall and liver lead to extensive pre-systemic metabolism of these drugs, which significantly reduces their oral bioavailability.[1][2][3][4] Variability in DPD activity among individuals also contributes to unpredictable drug exposure and response.[1][2][3][4]

Q3: What are the main strategies to enhance the oral bioavailability of dihydrouracil derivatives?

A3: The key strategies focus on overcoming the primary obstacles and can be broadly categorized as:

  • Formulation-based approaches: These aim to improve the solubility and dissolution rate of the drug. Techniques include:

    • Particle size reduction: Micronization and nanosuspension increase the surface area for dissolution.

    • Solid dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can enhance solubility and dissolution.[5]

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and promote lymphatic absorption, partially bypassing the liver.[6][7][8]

  • Chemical modification (Prodrugs): Modifying the drug molecule to create a more lipophilic or actively transported version that is converted to the active drug in the body.

  • Co-administration with DPD inhibitors: This is a highly effective strategy for fluoropyrimidines. By inhibiting DPD, the first-pass metabolism is reduced, leading to a significant increase in bioavailability.[1][2][3][4][9]

Troubleshooting Guides

In Vitro Permeability Studies (Caco-2 Assays)

Q: My dihydrouracil derivative shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction in our Caco-2 assay. What could be the cause and how can I troubleshoot this?

A: Low A-B permeability can be due to several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Ensure the compound is fully dissolved in the transport buffer. If solubility is an issue, consider using a co-solvent (e.g., up to 1% DMSO), but be aware that higher concentrations can affect monolayer integrity.
Low Intrinsic Permeability The compound's physicochemical properties (e.g., high polarity, large size) may inherently limit its passive diffusion. In this case, formulation strategies to improve permeability may be necessary.
Active Efflux The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which pump it back into the apical side. To investigate this, perform a bi-directional transport study (A-B and B-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. You can confirm this by co-incubating with known efflux inhibitors (e.g., verapamil (B1683045) for P-gp).[10][11][12]
Monolayer Integrity Issues Verify the integrity of your Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment. Low TEER values indicate a leaky monolayer. Also, assess the permeability of a paracellular marker like Lucifer Yellow.[10][11]
Compound Instability The compound may be degrading in the assay medium. Analyze the compound concentration in the donor and receiver wells at the end of the experiment to calculate mass balance and recovery.
Non-specific Binding The compound may be binding to the plastic of the assay plates. Using low-binding plates can mitigate this issue. Assess recovery to determine if this is a significant problem.[10]
In Vivo Pharmacokinetic Studies in Rodents

Q: We observe high variability in the plasma concentrations of our dihydrouracil derivative after oral administration to rats/mice. What are the potential reasons and how can we address this?

A: High pharmacokinetic variability is a common challenge. Here are some potential causes and solutions:

Potential Cause Troubleshooting Steps
Variable Gastric Emptying and GI Transit Fasting animals overnight before dosing can help standardize gastric emptying. Ensure consistent administration technique and vehicle volume.
Food Effects The presence of food can significantly alter drug absorption. Conduct studies in both fed and fasted states to characterize any food effects. For consistent results, maintain a standardized diet for all animals.[13]
Poor Formulation Performance If using a suspension, ensure it is homogenous and that the particle size is consistent. For solutions, confirm the drug remains in solution in the gastrointestinal tract. Consider pre-formulation screening of different vehicles.
Inter-animal Differences in Metabolism (DPD activity) DPD activity can vary between animals. While challenging to control, using a larger group of animals can help to obtain a more reliable mean pharmacokinetic profile. Consider pre-screening for DPD activity if feasible.
Inconsistent Dosing Technique Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach. Improper technique can lead to dose variability.
Coprophagy (in rodents) Rodents consuming their feces can lead to reabsorption of the drug or its metabolites, altering the pharmacokinetic profile. House animals in metabolic cages that prevent coprophagy if this is a concern.
Stress-induced Physiological Changes Handling and dosing procedures can induce stress, which may affect gastrointestinal physiology. Acclimatize animals to the procedures and environment to minimize stress.

Data Presentation

Table 1: Effect of DPD Inhibitors on the Pharmacokinetics of Fluoropyrimidines
Drug Combination Species Parameter Without Inhibitor With Inhibitor Fold Change Reference
5-FU + Eniluracil (B1684387)HumanHalf-life (t½)~15 min~5 hours~20x increase[3]
5-FU + EniluracilHumanClearance (CL)--18-fold reduction[3]
5-FU + EniluracilHumanOral BioavailabilityLow/Variable~100%-[9]
Tegafur + Uracil (UFT)Human5-FU AUC (bid vs tid)--~2-fold increase (bid)[14]
18F-5-FU + EniluracilHumanLiver AUC1.857 m² mL⁻¹ s0.927 m² mL⁻¹ s~2-fold decrease[4]
18F-5-FU + EniluracilHumanTumor Half-life2.3 hours>4.0 hours>1.7x increase[4]

AUC: Area under the plasma concentration-time curve. Data presented are approximate values collated from the cited literature.

Table 2: Pharmacokinetic Parameters of 5-Fluorouracil (5-FU) with Eniluracil in Patients with Varying Renal Function
Renal Function Group Parameter Value (Mean ± SD)
Normal (CLCr >80 ml/min) 5-FU CL/F (L/h/m²)1.5 ± 0.5
Eniluracil CL/F (L/h/m²)1.7 ± 0.4
Mild Impairment (CLCr 50-80 ml/min) 5-FU CL/F (L/h/m²)1.2 ± 0.3
Eniluracil CL/F (L/h/m²)1.3 ± 0.3
Moderate Impairment (CLCr 30-49 ml/min) 5-FU CL/F (L/h/m²)0.8 ± 0.2
Eniluracil CL/F (L/h/m²)0.9 ± 0.2
Severe Impairment (CLCr <30 ml/min) 5-FU CL/F (L/h/m²)0.5 ± 0.1
Eniluracil CL/F (L/h/m²)0.6 ± 0.2

CLCr: Creatinine Clearance; CL/F: Apparent Oral Clearance. Adapted from reference[1].

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a dihydrouracil derivative.

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound (dihydrouracil derivative)

  • Lucifer Yellow (monolayer integrity marker)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • Efflux inhibitor (e.g., verapamil), if required

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a voltmeter. Values should be >300 Ω·cm².[10]

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Add the dosing solution (test compound in HBSS) to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (Basolateral to Apical - B-A) for Efflux Assessment:

    • Perform the experiment as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the donor and receiver samples using a validated LC-MS/MS method.

    • Measure the concentration of Lucifer Yellow to confirm monolayer integrity post-experiment.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the key pharmacokinetic parameters and oral bioavailability of a dihydrouracil derivative.

Materials:

  • Male Sprague-Dawley rats (250-300g) with cannulated jugular veins

  • Test compound (dihydrouracil derivative)

  • Vehicle for oral (PO) and intravenous (IV) administration (e.g., saline, PEG400/water)

  • Dosing syringes and oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize animals for at least 3 days before the study.

    • Fast rats overnight (with free access to water) prior to dosing.

  • Dosing:

    • Divide rats into two groups: IV and PO.

    • IV Group: Administer a single bolus dose of the test compound (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single dose of the test compound (e.g., 10-20 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (~0.2 mL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Immediately place blood samples into EDTA tubes and centrifuge to separate plasma.

  • Plasma Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of the test compound in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data, including:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC (area under the curve)

      • t½ (half-life)

      • CL (clearance)

      • Vd (volume of distribution)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assay caco2 Caco-2 Permeability solubility->caco2 Soluble? metabolism Microsomal Stability (DPD) caco2->metabolism Permeable? form_dev Formulation Strategy (e.g., Solid Dispersion, SEDDS) metabolism->form_dev Low Bioavailability dpd_inhibitor Co-administration with DPD inhibitor metabolism->dpd_inhibitor High DPD Metabolism pk_study Rodent PK Study (Oral Bioavailability) form_dev->pk_study dpd_inhibitor->pk_study optimization optimization pk_study->optimization Optimization optimization->form_dev optimization->dpd_inhibitor

Caption: Workflow for enhancing oral bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Intestinal Enterocyte cluster_blood Portal Vein Blood drug_formulation Drug Formulation (e.g., Solid Dispersion) drug_dissolved Dissolved Drug drug_formulation->drug_dissolved Dissolution drug_inside Drug drug_dissolved->drug_inside Passive/Active Uptake pgp P-gp Efflux drug_inside->pgp dpd DPD Metabolism drug_inside->dpd drug_absorbed Absorbed Drug drug_inside->drug_absorbed Absorption pgp->drug_dissolved Efflux metabolite Inactive Metabolite dpd->metabolite

Caption: Barriers to oral absorption of dihydrouracil derivatives.

logical_relationship start Low Oral Bioavailability of Dihydrouracil Derivative cause1 Poor Solubility/ Dissolution start->cause1 cause2 Low Permeability/ High Efflux start->cause2 cause3 High First-Pass Metabolism (DPD) start->cause3 solution1 Formulation Strategies (Solid Dispersion, Nanosuspension) cause1->solution1 solution2 Lipid-Based Formulations (SEDDS) cause1->solution2 cause2->solution2 solution3 Co-administration with Efflux Inhibitors cause2->solution3 solution4 Co-administration with DPD Inhibitors cause3->solution4

Caption: Problem-solution map for low bioavailability.

References

Validation & Comparative

A Comparative Analysis of 2-Methoxyphenyl Dihydrouracil with Other CRBN Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Methoxyphenyl dihydrouracil (B119008) and other Cereblon (CRBN) ligands. It includes a summary of quantitative performance data, detailed experimental protocols, and visualizations of key biological pathways and workflows to support informed decisions in drug discovery and development.

Cereblon (CRBN), a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN), has emerged as a critical target in therapeutic development, particularly in the fields of oncology and immunology. Small molecules that bind to CRBN can modulate its function, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This mechanism is harnessed by a class of drugs known as immunomodulatory imide drugs (IMiDs), which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). More recently, novel CRBN ligands, such as phenyl dihydrouracil derivatives, are being explored to overcome some of the limitations of traditional IMiDs, such as chemical instability and racemization.[1][2]

This guide focuses on the comparative analysis of 2-Methoxyphenyl dihydrouracil, a representative of the novel phenyl dihydrouracil class of CRBN ligands, with established IMiDs.

Quantitative Performance Comparison of CRBN Ligands

The binding affinity of a ligand to CRBN is a critical parameter that influences its efficacy in inducing the degradation of target proteins. The following tables summarize the available quantitative data for 2-Methoxyphenyl dihydrouracil and other key CRBN ligands.

LigandLigand ClassCRBN Binding Affinity (Displacement %)[1]Notes
2-Methoxyphenyl dihydrouracil Phenyl DihydrouracilDecreased binding compared to parent compound[1]The ortho-methoxy substitution on the phenyl ring was found to decrease the binding affinity in a competitive fluorescence polarization assay.[1]
Unsubstituted Phenyl dihydrouracilPhenyl Dihydrouracil~20%Parent compound with minimal binding affinity.[1]
3-Hydroxyphenyl dihydrouracilPhenyl Dihydrouracil57%Meta-hydroxy substitution significantly enhanced binding.[1]
4-Hydroxyphenyl dihydrouracilPhenyl Dihydrouracil38%Para-hydroxy substitution enhanced binding.[1]
LenalidomideImmunomodulatory Imide Drug (IMiD)84%Used as a positive control in the comparative assay.[1]
LigandLigand ClassCRBN Binding Affinity (IC50)Reference
Phenyl Dihydrouracil Derivative (Compound 1)Phenyl DihydrouracilSimilar to pomalidomide[3]
PomalidomideImmunomodulatory Imide Drug (IMiD)~2 µM[4]
LenalidomideImmunomodulatory Imide Drug (IMiD)~2 µM[4]
ThalidomideImmunomodulatory Imide Drug (IMiD)Less potent than lenalidomide and pomalidomide[4]

Key Advantages of Phenyl Dihydrouracil Derivatives

Phenyl dihydrouracil (PDHU) derivatives, including 2-Methoxyphenyl dihydrouracil, offer several potential advantages over traditional glutarimide-based IMiDs:

  • Achiral Nature : Unlike thalidomide and its analogs, which possess a chiral center prone to racemization, PDHU derivatives are achiral. This simplifies drug development by eliminating the need to characterize and control different enantiomers, as the (S)-enantiomer of IMiDs is primarily responsible for CRBN binding.[1][5]

  • Enhanced Stability : Studies have shown that the dihydrouracil motif exhibits greater chemical stability and is less susceptible to hydrolysis compared to the glutarimide (B196013) ring of IMiDs, particularly under slightly basic conditions.[1][2] This improved stability can lead to more reliable and potent protein degradation in cellular environments.[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of CRBN ligands and to evaluate their performance, it is essential to visualize the underlying biological pathways and experimental procedures.

CRBN_Signaling_Pathway CRBN-Mediated Protein Degradation Pathway cluster_CRL4_CRBN CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_Ubiquitination Ubiquitination Cascade CRBN CRBN DDB1 DDB1 CRBN->DDB1 Target_Protein Target Protein (Neosubstrate) CRBN->Target_Protein Recruits CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 ROC1->Target_Protein Ubiquitinates E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->ROC1 Associates with Ub Ubiquitin Ub->E1 Ligand CRBN Ligand (e.g., 2-Methoxyphenyl dihydrouracil) Ligand->CRBN Binds to Proteasome 26S Proteasome Target_Protein->Proteasome Targeted for Degradation Experimental_Workflow Experimental Workflow for CRBN Ligand Evaluation cluster_Binding Binding Affinity Assessment cluster_Cellular Cellular Activity Evaluation FP Fluorescence Polarization HTRF HTRF Assay NanoBRET NanoBRET Assay Degradation_Assay Protein Degradation Assay (Western Blot / In-Cell ELISA) Ubiquitination_Assay In Vitro Ubiquitination Assay Target_Engagement Cellular Target Engagement Ligand_Synthesis Synthesize CRBN Ligands Binding_Affinity Determine CRBN Binding Affinity Ligand_Synthesis->Binding_Affinity Binding_Affinity->FP Binding_Affinity->HTRF Binding_Affinity->NanoBRET Cellular_Activity Assess Cellular Activity Binding_Affinity->Cellular_Activity Cellular_Activity->Degradation_Assay Cellular_Activity->Ubiquitination_Assay Cellular_Activity->Target_Engagement Data_Analysis Analyze and Compare Data Cellular_Activity->Data_Analysis

References

A Head-to-Head Comparison of 2-Methoxyphenyl Dihydrouracil and Pomalidomide as Cereblon E3 Ligase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methoxyphenyl dihydrouracil (B119008) and pomalidomide (B1683931), two compounds that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase. While direct head-to-head studies are not currently available in published literature, this document synthesizes available preclinical data to offer insights into their respective mechanisms, binding affinities, and cellular effects.

Introduction

Pomalidomide is a well-established immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma.[1] It functions as a "molecular glue," redirecting the CRBN E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][3] This degradation is central to its anti-myeloma and immunomodulatory activities.

2-Methoxyphenyl dihydrouracil is a member of a newer class of substituted achiral phenyl dihydrouracils (PDHUs) being investigated as novel CRBN ligands.[4] A key advantage of these achiral ligands is the circumvention of issues related to racemization, which is a characteristic of the chiral glutarimide (B196013) core of traditional IMiDs like pomalidomide.[4][5] The (S)-enantiomer of pomalidomide is primarily responsible for CRBN binding, while the (R)-enantiomer is largely inactive, complicating drug development.[4]

This guide will compare these two molecules based on their mechanism of action, available binding and efficacy data, and stability.

Data Presentation

Table 1: Comparison of Physicochemical and Mechanistic Properties
Feature2-Methoxyphenyl DihydrouracilPomalidomide
Chemical Class Phenyl dihydrouracilGlutarimide
Chirality AchiralChiral (racemic mixture)
Primary Target Cereblon (CRBN) E3 LigaseCereblon (CRBN) E3 Ligase
Mechanism of Action CRBN LigandMolecular Glue
Table 2: Preclinical Efficacy and Binding Data
Parameter2-Methoxyphenyl Dihydrouracil Derivative (Compound 3C¹)Pomalidomide
CRBN Binding Affinity (Kd) Data not available~157 nM[1]
CRBN Binding (IC₅₀) Data not available~2 µM (in U266 cell extracts)[6]
CRBN Displacement² ~20% at 1 µMNot directly comparable
Neo-substrate Degradation Not reported for native targetsInduces degradation of IKZF1 and IKZF3[2][3]
Anti-proliferative Activity (IC₅₀) Data not available8 µM (RPMI8226 cells), 10 µM (OPM2 cells) at 48h[7]

¹Data for 1-(2-methoxyphenyl)dihydropyrimidine-2,4(1H,3H)-dione, a representative 2-Methoxyphenyl dihydrouracil. ²Fluorescence polarization assay showing displacement of a fluorescent probe from the CRBN-DDB1 complex. Lenalidomide showed 84% displacement at 1 µM in the same assay.[5]

Experimental Protocols

Cereblon Binding Assay (Fluorescence Polarization)

This protocol describes a method to assess the binding of a compound to the CRBN-DDB1 complex.

  • Reagents and Materials:

    • Purified recombinant CRBN-DDB1 protein complex.

    • Fluorescently labeled tracer ligand that binds to CRBN.

    • Test compounds (2-Methoxyphenyl dihydrouracil, pomalidomide).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

    • 384-well, low-volume, black plates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In the wells of the 384-well plate, add the fluorescent tracer and the CRBN-DDB1 complex.

    • Add the diluted test compounds to the wells. Include wells with no compound (positive control) and wells with no CRBN-DDB1 (negative control).

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization.

    • Calculate the percentage of displacement for each concentration of the test compound.

    • Plot the percentage of displacement against the compound concentration to determine the binding affinity (e.g., IC₅₀).

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels (e.g., IKZF1, IKZF3) following treatment with a CRBN-modulating compound.

  • Cell Culture and Treatment:

    • Culture multiple myeloma cell lines (e.g., MM.1S) in appropriate media.

    • Treat the cells with various concentrations of the test compound (e.g., pomalidomide) for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cell lines (e.g., RPMI8226, OPM2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Add the compound dilutions to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Mandatory Visualization

Signaling_Pathway cluster_0 Cellular Environment Pomalidomide Pomalidomide CRBN CRBN Pomalidomide->CRBN Binds E3_Ligase_Complex CRL4-CRBN E3 Ligase CRBN->E3_Ligase_Complex DDB1 DDB1 DDB1->E3_Ligase_Complex CUL4 CUL4 CUL4->E3_Ligase_Complex RBX1 RBX1 RBX1->E3_Ligase_Complex IKZF1_3 IKZF1/IKZF3 E3_Ligase_Complex->IKZF1_3 Recruits IKZF1_3->E3_Ligase_Complex Proteasome Proteasome IKZF1_3->Proteasome Targeted for Degradation Ub Ubiquitin Ub->IKZF1_3 Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Downstream_Effects Anti-Myeloma Effects & Immunomodulation Degradation->Downstream_Effects Leads to

Caption: Pomalidomide-mediated degradation of IKZF1/IKZF3 via the CRL4-CRBN E3 ligase pathway.

Experimental_Workflow cluster_1 Preclinical Evaluation Workflow Start Compound Synthesis Binding_Assay CRBN Binding Assay (e.g., FP, SPR) Start->Binding_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot, Proteomics) Binding_Assay->Degradation_Assay If Active Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Degradation_Assay->Cell_Viability If Degradation Confirmed Mechanism_Confirmation Mechanism of Action Studies (e.g., CRBN Knockdown) Cell_Viability->Mechanism_Confirmation If Potent In_Vivo In Vivo Efficacy Studies (Xenograft Models) Mechanism_Confirmation->In_Vivo End Lead Optimization In_Vivo->End

References

Navigating the In Vitro Anticancer Activity of Dihydropyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of novel anticancer compounds is paramount. This guide provides a comprehensive analysis of the in vitro anticancer activity of dihydropyrimidine (B8664642) derivatives, with a focus on structures akin to 2-methoxyphenyl dihydrouracil. Due to a lack of specific reproducibility studies on 2-methoxyphenyl dihydrouracil, this guide broadens its scope to evaluate the performance of the broader dihydropyrimidine class against common cancer cell lines and standard chemotherapeutic agents, supported by experimental data from various studies.

Comparative Anticancer Activity of Dihydropyrimidine Derivatives

The in vitro cytotoxic effects of various dihydropyrimidine (DHPM) and uracil (B121893) derivatives have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly depending on the specific chemical substitutions on the dihydropyrimidine core, the cancer cell line tested, and the experimental conditions. For context, the activity of these derivatives is often compared to standard-of-care chemotherapy drugs like 5-Fluorouracil (5-FU) and Doxorubicin.

The following table summarizes the IC50 values for several dihydropyrimidine and uracil derivatives from different studies, alongside the values for standard anticancer drugs where available. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental protocols, such as cell passage number, reagent sources, and incubation times.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Uracil Derivative 7 A549 (Lung)5.465-Fluorouracil19.66
Uracil Derivative 10 A549 (Lung)9.545-Fluorouracil19.66
Uracil Derivative 11 A549 (Lung)8.515-Fluorouracil19.66
Uracil Derivative 6 A549 (Lung)13.285-Fluorouracil19.66
Uracil Derivative 9 A549 (Lung)16.275-Fluorouracil19.66
Uracil Derivative 15 HepG2 (Liver)32.425-Fluorouracil10.32
Uracil Derivative 7 HepG2 (Liver)38.355-Fluorouracil10.32
DHPM Hybrid 8h HCT-116 (Colon)3.94-15.78--
DHPM Hybrid 8i HCT-116 (Colon)3.94-15.78--
DHPM Hybrid 8h PC-3 (Prostate)3.94-15.78--
DHPM Hybrid 8i PC-3 (Prostate)3.94-15.78--
DHPM Hybrid 8h MCF-7 (Breast)3.94-15.78--
DHPM Hybrid 8i MCF-7 (Breast)3.94-15.78--
DHPM Compound 19 A549 (Lung)-5-Fluorouracil-
DHPM Compound 19 NCI-H460 (Lung)Significant ActivityDoxorubicin-
DHPM Compound 19 SK-MEL-5 (Melanoma)Significant ActivityDoxorubicin-
DHPM Compound 19 HL-60 (TB) (Leukemia)Significant ActivityDoxorubicin-

Experimental Protocols

The determination of in vitro anticancer activity is predominantly carried out using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the cytotoxic potential of compounds.

MTT Cell Viability Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • Test compound (e.g., dihydropyrimidine derivative) and vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle-treated cells (negative control) and untreated cells.

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mechanism of Action and Signaling Pathways

Dihydropyrimidine derivatives exert their anticancer effects through various mechanisms, with the inhibition of the mitotic kinesin Eg5 being a prominent pathway.[1][2] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest in mitosis and subsequent apoptosis.[1][2] Some derivatives have also been shown to target other critical signaling pathways involved in cancer cell proliferation and survival, such as EGFR, TrkA, and mTOR.[3][4]

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plate A->B D Treatment of Cells (24-72h) B->D C Serial Dilution of Test Compound C->D E Addition of MTT Reagent D->E F Incubation (3-4h) E->F G Solubilization of Formazan F->G H Absorbance Reading (570nm) G->H I Calculation of IC50 Value H->I

Caption: Experimental workflow for determining in vitro anticancer activity using the MTT assay.

signaling_pathway cluster_DHPM Dihydropyrimidine Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects DHPM Dihydropyrimidine Derivatives Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 inhibition EGFR_TrkA EGFR / TrkA DHPM->EGFR_TrkA inhibition mTOR mTOR DHPM->mTOR inhibition Spindle Mitotic Spindle Disruption Eg5->Spindle Arrest Cell Cycle Arrest (G0/G1 or G2/M) EGFR_TrkA->Arrest mTOR->Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Key signaling pathways targeted by anticancer dihydropyrimidine derivatives.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydrouracil Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of dihydrouracil (B119008) (DHU), a critical biomarker for predicting toxicity in patients undergoing fluoropyrimidine-based chemotherapy. The cross-validation of these methods is essential for ensuring data reliability and consistency across different studies and laboratories. This document outlines the performance of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Introduction to Dihydrouracil Quantification and Method Validation

Dihydrouracil is the primary catabolite of the endogenous pyrimidine (B1678525) uracil (B121893) and the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) is responsible for the breakdown of these compounds. A deficiency in DPD can lead to severe, life-threatening toxicity in patients receiving 5-FU. Therefore, accurate measurement of DHU, often in conjunction with uracil (U), to determine the DHU/U ratio, is a key phenotypic marker for DPD activity.

Bioanalytical method validation is crucial for ensuring the reliability of analytical results.[1] Cross-validation is a further step that compares the performance of two or more distinct bioanalytical methods or the same method across different laboratories.[2][3] This process is vital when data from different sources need to be combined or compared, ensuring consistency in clinical trial data and patient monitoring.[3] The Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, outlining the necessary parameters to be assessed.[1][2]

Comparative Analysis of Analytical Methods

The most prevalent methods for dihydrouracil quantification are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The following tables summarize the quantitative performance of these methods based on published validation data.

Table 1: Performance Characteristics of LC-MS/MS Methods for Dihydrouracil Quantification

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (ng/mL) 10 - 100025.0 - 80010 - 6400.1 - 10 µM
Lower Limit of Quantification (LLOQ) (ng/mL) 1025.0100.1 µM (~11.4 ng/mL)
Intra-assay Precision (% CV) ≤ 7.22.5 - 8.0< 15Not Reported
Inter-assay Precision (% CV) ≤ 7.22.5 - 8.0< 15Not Reported
Accuracy (% Bias or % Recovery) ± 2.993.6 - 101.4< 15Not Reported
Reference [4][5][6][7][8]

Table 2: Performance Characteristics of HPLC-UV Methods for Dihydrouracil Quantification

ParameterMethod 1Method 2
Linearity Range Not specifiedNot specified
Lower Limit of Quantification (LLOQ) 21.5 µg/L (in plasma)0.625 ng/mL
Intra-assay Precision (% CV) < 9.50.7 - 5.6
Inter-assay Precision (% CV) Not Reported1.3 - 7.1
Accuracy (% Recovery) 88.2 - 11093.9 - 106.1
Reference [9][10][11]

A direct comparison between an LC-UV and an LC-MS method for the quantification of uracil and dihydrouracil in human plasma concluded that the LC-MS method demonstrated better overall test performance.[9][10] While both methods were acceptable, the LC-MS method offered a lower limit of quantification for DHU in plasma (12.1 µg/L) compared to the LC-UV method (21.5 µg/L).[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are summaries of typical experimental protocols for LC-MS/MS and HPLC-UV based dihydrouracil quantification.

LC-MS/MS Method Protocol

  • Sample Preparation:

    • Protein precipitation is a common extraction method.[4] To 100 µL of human serum, 900 µL of chilled acetonitrile (B52724) is added while vortexing. The sample is then centrifuged.[12]

    • Alternatively, liquid-liquid extraction can be used. Samples are extracted with a 10:1 mixture of ethyl acetate (B1210297) and 2-propanol.[8]

    • Solid-phase extraction (SPE) is another option, using products like Strata-X PRO.[12]

  • Chromatographic Separation:

    • A reversed-phase C18 column, such as an Acquity UPLC HSS T3 or a Kinetex PS C18, is frequently used.[4][12]

    • The mobile phase typically consists of a mixture of an aqueous component (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), often run in a gradient elution.[4][8]

  • Mass Spectrometric Detection:

    • A tandem mass spectrometer with an electrospray ionization (ESI) source is used.

    • Dihydrouracil is often quantified in the positive ion mode.[4]

    • Detection is performed using multiple reaction monitoring (MRM).[8] Stable isotope-labeled dihydrouracil is used as an internal standard to ensure accuracy.[4]

HPLC-UV Method Protocol

  • Sample Preparation:

    • Solid-phase extraction is a common preliminary step.[9][10]

  • Chromatographic Separation:

    • A reversed-phase C18 column, such as a Waters SymmetryShield RP18, is employed.[9][10]

    • Separation is achieved using an isocratic or gradient mobile phase, which is a mixture of an aqueous buffer and an organic solvent.

  • UV Detection:

    • The eluent is monitored at a specific UV wavelength, typically around 210-220 nm, where dihydrouracil absorbs light.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow of a cross-validation process between two different analytical methods for dihydrouracil quantification.

Cross_Validation_Workflow cluster_methodA Method A (e.g., LC-MS/MS) cluster_methodB Method B (e.g., HPLC-UV) cluster_crossval Cross-Validation A_dev Method Development A_val Full Validation (Accuracy, Precision, Linearity, etc.) A_dev->A_val A_samples Analysis of QC Samples and Patient Samples A_val->A_samples compare Compare Results from Method A and Method B A_samples->compare Data B_dev Method Development B_val Full Validation (Accuracy, Precision, Linearity, etc.) B_dev->B_val B_samples Analysis of QC Samples and Patient Samples B_val->B_samples B_samples->compare Data bias Assess Bias and Correlation compare->bias conclusion conclusion bias->conclusion Conclusion on Inter-method Comparability

Caption: Workflow for cross-validating two analytical methods.

Conclusion

The cross-validation of analytical methods for dihydrouracil quantification is paramount for reliable clinical decision-making. While both LC-MS/MS and HPLC-UV methods can be validated to meet regulatory standards, LC-MS/MS generally offers superior sensitivity and specificity.[9][10] When choosing a method, researchers must consider the required sensitivity, sample throughput, and available instrumentation. For studies requiring high sensitivity and the ability to combine data from different sources, a well-validated and cross-validated LC-MS/MS method is the preferred choice. The data and protocols presented in this guide provide a foundation for laboratories to establish and validate their own methods for dihydrouracil analysis, ultimately contributing to safer and more effective cancer therapy.

References

Phenyl Dihydrouracil-Based Protein Degraders: A Comparative Guide to In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, novel E3 ligase ligands are critical for expanding the scope and improving the therapeutic properties of proteolysis-targeting chimeras (PROTACs). Phenyl dihydrouracil (B119008) (PD) has emerged as a promising alternative to traditional immunomodulatory imide drugs (IMiDs) for recruiting the Cereblon (CRBN) E3 ligase. This guide provides a comparative analysis of a PD-based PROTAC, using a lymphocyte-specific protein tyrosine kinase (LCK) degrader as a case study, against its IMiD and phenyl glutarimide (B196013) (PG) counterparts. While specific in vivo data for 2-Methoxyphenyl dihydrouracil is not yet publicly available, this guide outlines the preclinical validation pathway based on existing data for related compounds and established methodologies for protein degrader evaluation.

Comparative In Vitro Performance of LCK-Targeting PROTACs

The development of PD-based PROTACs aims to address limitations of earlier generations of CRBN binders, such as chemical instability and racemization of the chiral center in IMiDs and PGs.[1][2] The following table summarizes the in vitro performance of a PD-PROTAC targeting LCK compared to its analogous PG-PROTAC.

ParameterPD-PROTAC (SJ43489)PG-PROTACIMiD-based PROTAC
CRBN Binding Affinity Lower than IMiD/PG analoguesHigher than PD-PROTACHigh
Chemical Stability Greatly improvedImproved over IMiDsProne to hydrolysis
LCK Degradation (DC50) 0.8 nM8 nM-
Cytotoxicity in KOPT-K1 cells (LC50) 5 pM-2000-fold lower than PD-PROTAC
Racemization Achiral (no racemization)Prone to racemizationProne to racemization

Data compiled from studies on LCK-targeting PROTACs.[1][2][3]

The PD-PROTAC demonstrates significantly more potent LCK degradation and cytotoxicity despite a modest reduction in CRBN binding affinity.[2] This suggests that its superior chemical stability and potentially more favorable ternary complex formation contribute to its enhanced activity.[1][2] The achiral nature of the phenyl dihydrouracil moiety is a key advantage, eliminating the issue of racemization that can lead to a mixture of active and inactive enantiomers in IMiD- and PG-based PROTACs.[2][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action for a PD-based PROTAC and a typical experimental workflow for its in vivo validation.

PROTAC_Mechanism Mechanism of Action of a Phenyl Dihydrouracil-Based PROTAC cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PD-PROTAC PD-PROTAC Target_Protein Target Protein (e.g., LCK) PD-PROTAC->Target_Protein Binds to CRBN Cereblon (CRBN) E3 Ligase PD-PROTAC->CRBN Recruits Ternary_Complex Target:PROTAC:CRBN Ternary Complex Target_Protein->Ternary_Complex CRBN->Ternary_Complex Ubiquitinated_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Enters Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degrades into

Caption: Mechanism of a phenyl dihydrouracil-based PROTAC.

InVivo_Workflow In Vivo Validation Workflow for a Protein Degrader Start Start: PD-PROTAC Candidate Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Start->Animal_Model Dosing Administer PD-PROTAC (Vehicle Control vs. Treatment Groups) Animal_Model->Dosing PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Dosing->PK_PD Efficacy Tumor Growth Inhibition & Survival Analysis Dosing->Efficacy Toxicity Toxicity Assessment (Body Weight, Clinical Signs, Histopathology) Dosing->Toxicity Data_Analysis Data Analysis and Reporting PK_PD->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis End Conclusion: In Vivo Proof-of-Concept Data_Analysis->End

References

Comparative Guide to the Structure-Activity Relationship of 2-Methoxyphenyl Dihydrouracil Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methoxyphenyl dihydrouracil (B119008) analogs, focusing on their potential as anticancer agents. The information presented herein is compiled from various studies to aid in the rational design of more potent and selective therapeutic candidates.

Comparative Analysis of Cytotoxic Activity

Compound IDStructureR1 (at C6)R2 (at N3)Cancer Cell LineIC50 (µM)Reference
1
alt text
2-(1H-inden-2-yl)phenyl2-morpholinoethylA549 (Lung)>100[1][2]
2
alt text
2-(1H-inden-2-yl)phenyl2-(pyrrolidin-1-yl)ethylA549 (Lung)>100[1][2]
3
alt text
2-(1H-inden-2-yl)phenylphenethylA549 (Lung)>100[1][2]
4
alt text
2-(1H-inden-2-yl)phenyl3-(1H-imidazol-1-yl)propylA549 (Lung)>100[1][2]
5
alt text
N/A((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)HeLa (Cervical)0.03[3]
6
alt text
4-chlorophenyl-A549 (Lung)High Affinity[4]
7
alt text
3-chlorophenyl-A549 (Lung)High Affinity[4]

Note: A direct comparison is challenging due to the limited availability of data for a homologous series of 2-methoxyphenyl dihydrouracil analogs. The data presented for compounds 1-4, while not containing a 2-methoxyphenyl group, are from a study focused on dihydropyrimidine-2,4(1H,3H)-diones and highlight the impact of N3 substitutions.[1][2] Compound 5 demonstrates that significant potency can be achieved with complex substitutions at the N3 position.[3] Compounds 6 and 7 suggest that electron-withdrawing groups on the C6-phenyl ring can enhance anticancer activity.[4]

Experimental Protocols

General Synthesis of 6-Aryl-Dihydrouracil Analogs

A common method for the synthesis of 6-aryl-dihydrouracils involves the Biginelli reaction or a multi-step synthesis starting from a suitable β-amino acid precursor. A novel approach involves the use of 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids (5,6-dihydropyrimidin-4(3H)-ones) under mild conditions to yield dihydrouracils in moderate to high yields.

Example Synthesis of 6-(Aryl)-dihydropyrimidine-2,4(1H,3H)-dione:

  • Starting Material: A suitable β-amino ester, such as methyl 3-amino-3-(aryl)propanoate, is used as the precursor.

  • Protection: The amino group of the precursor is protected, for example, with a tert-butoxycarbonyl (Boc) group.

  • Coupling: The protected amino acid is then coupled with an amine derivative.

  • Deprotection and Cyclization: The Boc group is removed, followed by cyclization to form the dihydropyrimidine-2,4(1H,3H)-dione ring. This cyclization is often achieved under mild reaction conditions.[2]

Cytotoxicity Evaluation by MTT Assay

The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Visualizations

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates the typical workflow for conducting SAR studies in the context of drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration lead_compound Lead Compound analog_design Analog Design (Structural Modification) lead_compound->analog_design Identify Modification Sites synthesis Chemical Synthesis analog_design->synthesis purification Purification & Characterization synthesis->purification in_vitro_assays In Vitro Assays (e.g., Cytotoxicity) purification->in_vitro_assays Test Analogs data_collection Data Collection (e.g., IC50 values) in_vitro_assays->data_collection sar_analysis SAR Analysis data_collection->sar_analysis Correlate Structure with Activity qsar_modeling QSAR Modeling (Optional) sar_analysis->qsar_modeling new_analogs Design of New Analogs sar_analysis->new_analogs Generate Hypotheses qsar_modeling->new_analogs Predict Activity new_analogs->analog_design Iterative Cycle

Caption: A flowchart illustrating the iterative process of a structure-activity relationship (SAR) study.

Representative Signaling Pathway: p53-Mediated Apoptosis

Many anticancer agents exert their effects by inducing apoptosis, often through the p53 tumor suppressor pathway. The following diagram depicts a simplified overview of the p53 signaling pathway leading to apoptosis.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response dna_damage DNA Damage (e.g., by Chemotherapy) atm_atr ATM/ATR Kinases dna_damage->atm_atr Activates p53 p53 atm_atr->p53 Phosphorylates & Activates mdm2 MDM2 p53->mdm2 Transcriptionally Activates p21 p21 p53->p21 Induces Expression bax Bax p53->bax Induces Expression mdm2->p53 Inhibits & Degrades cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest Leads to apoptosis Apoptosis bax->apoptosis Initiates

Caption: A simplified diagram of the p53 signaling pathway leading to apoptosis.

Conclusion and Future Directions

The available data, though fragmented, suggests that the dihydrouracil scaffold is a promising template for the development of novel anticancer agents. The cytotoxic activity appears to be significantly influenced by the nature of the substituents at both the N3 and C6 positions of the dihydropyrimidine (B8664642) ring. The presence of a 2-methoxyphenyl group at the C6 position is a rational design element, as methoxy (B1213986) groups are known to contribute to the anticancer activity of various compounds.[5]

Future research should focus on a systematic SAR study of 2-methoxyphenyl dihydrouracil analogs. This would involve the synthesis of a library of compounds with variations in the substitution pattern on the 2-methoxyphenyl ring (e.g., additional methoxy groups, or other electron-donating or -withdrawing groups) and at the N1 and N3 positions of the dihydrouracil core. A comprehensive evaluation of these analogs against a panel of cancer cell lines would provide a clearer understanding of the SAR and guide the development of more potent and selective anticancer drug candidates.

References

Safety Operating Guide

Safe Disposal of 2-Methoxyphenyl dihydrouracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Methoxyphenyl dihydrouracil (B119008), a compound recognized as a hazardous substance. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Hazard Identification and Safety Precautions

2-Methoxyphenyl dihydrouracil is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or chemical goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling in a poorly ventilated area or if dust/aerosols may be generated, use a NIOSH-approved respirator.

Quantitative and Chemical Data
PropertyValueSource
Molecular FormulaC₁₂H₁₂N₂O₅ChemScene
Molecular Weight264.23 g/mol ChemScene
AppearanceSolidMedChemExpress
Storage4°C, protect from lightChemScene
Purity≥95%ChemScene
Step-by-Step Disposal Protocol

The disposal of 2-Methoxyphenyl dihydrouracil must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]

1. Waste Identification and Segregation:

  • Treat all 2-Methoxyphenyl dihydrouracil and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) as hazardous chemical waste.

  • Do not mix this waste with non-hazardous waste to avoid unnecessary and costly disposal of larger waste volumes.[2]

  • Keep it segregated from other incompatible chemical wastes to prevent dangerous reactions.[1]

2. Waste Collection and Containment:

  • Collect solid waste in a sturdy, leak-proof container that is chemically compatible with the substance.

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "2-Methoxyphenyl dihydrouracil".

  • Ensure the container is kept securely closed except when adding waste.[1]

  • For any solutions containing this compound, use a liquid waste container with secondary containment to prevent spills.[1]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area if necessary.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect all cleanup materials into a designated hazardous waste container.

  • Decontaminate the spill area and any equipment used with a suitable solvent (e.g., alcohol) and collect the decontamination materials as hazardous waste.[1]

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure the storage area is cool and dry, and away from direct sunlight and sources of ignition.[2]

5. Final Disposal:

  • The ultimate disposal of 2-Methoxyphenyl dihydrouracil must be conducted through a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[2][3]

  • Follow all institutional and local regulations for waste pickup scheduling and documentation. Disposal procedures are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Methoxyphenyl dihydrouracil.

G A Start: Disposal of 2-Methoxyphenyl dihydrouracil B Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat A->B C Is this a spill or routine waste? B->C D Routine Waste: Collect in a designated, labeled hazardous waste container. C->D Routine E Spill Cleanup: - Absorb/sweep up material - Decontaminate area - Collect all materials as hazardous waste C->E Spill F Securely seal the hazardous waste container. D->F E->F G Store container in a designated, secure, and ventilated area. F->G H Contact Environmental Health & Safety (EHS) for waste pickup. G->H I EHS facilitates disposal via a certified hazardous waste contractor. H->I J End: Proper Disposal Complete I->J

Caption: Workflow for the safe disposal of 2-Methoxyphenyl dihydrouracil.

References

Essential Safety and Operational Guide for Handling 2-Methoxyphenyl Dihydrouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Methoxyphenyl dihydrouracil (B119008). Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. The following protocols are based on the known hazards of this compound and general best practices for handling powdered, potentially cytotoxic, and irritant chemicals.

Immediate Safety and Hazard Information

2-Methoxyphenyl dihydrouracil is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Due to its classification as a uracil (B121893) derivative, it should be handled with the precautions typically applied to cytotoxic or antineoplastic agents.[2] All personnel must be trained on these hazards and the procedures outlined below before handling the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested, powder-free nitrile gloves. The outer glove should be worn over the gown cuff.Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a range of chemicals, but breakthrough times can be short for some aromatic compounds. Double gloving provides an added layer of safety.
Protective Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield if there is a risk of splashing or aerosol generation.Prevents the irritant compound from making contact with the eyes.[1]
Respiratory Protection A NIOSH-certified N95 or higher-level respirator. This is required when handling the powder outside of a containment system.Protects against the inhalation of fine powder, which can cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Protocol

Handling of 2-Methoxyphenyl dihydrouracil should always occur in a designated area, preferably within a chemical fume hood or a powder containment isolator to minimize exposure risk.

Preparation:

  • Designate Work Area: Cordon off the handling area and post warning signs indicating the presence of a hazardous chemical.

  • Surface Preparation: Cover the work surface with a disposable, plastic-backed absorbent pad. This will contain any minor spills and simplify cleanup.

  • Assemble Materials: Ensure a cytotoxic spill kit and designated hazardous waste containers are readily accessible before work begins.

  • Don PPE: Put on all required PPE as specified in the table above, ensuring there are no gaps between gloves and gown sleeves.

Handling the Compound (Weighing and Transfer):

  • Ventilation: Perform all manipulations of the powdered compound within a certified chemical fume hood or a ventilated containment system like a glovebox.

  • Careful Transfer: Use spatulas and other tools carefully to avoid generating dust. If possible, use flexible containment solutions or closed transfer systems to minimize airborne powder.

  • Weighing: If weighing the powder, use an enclosure on the analytical balance to contain any dust.

  • Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to prevent splashing.

Post-Handling:

  • Decontamination: Wipe down the work surface, any equipment used, and the exterior of the primary container with a suitable decontaminating agent (e.g., 0.5% sodium hypochlorite (B82951) solution), followed by 70% isopropyl alcohol, and finally sterile water.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves. Dispose of all single-use PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from handling 2-Methoxyphenyl dihydrouracil is considered hazardous chemical waste and must be disposed of accordingly.

Waste Segregation and Collection:

  • Containers: Use clearly labeled, leak-proof, and sealable hazardous waste containers. Label the container "Hazardous Waste: 2-Methoxyphenyl dihydrouracil" and include the appropriate hazard symbols.

  • Waste Streams:

    • Solid Waste: All contaminated disposable items, including gloves, gowns, absorbent pads, and weighing papers, must be placed in the designated solid hazardous waste container.

    • Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, compatible liquid hazardous waste container. Do not pour this waste down the drain.[3]

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous waste.

Storage and Disposal:

  • Interim Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[4][5] Maintain meticulous records of all waste generated and disposed of for regulatory compliance.

Emergency Procedures

Spill Response:

  • Small Spill (<5 g or 5 mL):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with absorbent material from a cytotoxic spill kit.

    • Carefully clean the area from the outside in with a decontaminating solution.

    • Place all cleanup materials in the hazardous waste container.

  • Large Spill (>5 g or 5 mL):

    • Evacuate the area and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Visual Workflow Diagrams

The following diagrams illustrate the key procedural workflows for handling 2-Methoxyphenyl dihydrouracil.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Designate & Secure Work Area prep2 Prepare Work Surface (Absorbent Pad) prep1->prep2 prep3 Assemble Spill Kit & Waste Bins prep2->prep3 prep4 Don Full PPE prep3->prep4 h1 Carefully Transfer/Weigh Powder prep4->h1 Proceed to Handling h2 Prepare Solution h1->h2 c1 Decontaminate Surfaces & Equipment h2->c1 Complete Handling c2 Segregate & Dispose of Waste c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Workflow for Safe Handling of 2-Methoxyphenyl dihydrouracil.

G cluster_spill Spill Response cluster_exposure Personnel Exposure start Spill or Exposure Occurs spill_assess Assess Spill Size start->spill_assess exp_type Identify Exposure Route start->exp_type spill_small Small Spill: - Alert others - Use spill kit - Clean & decontaminate spill_assess->spill_small spill_large Large Spill: - Evacuate area - Contact EHS/Emergency Response spill_assess->spill_large exp_skin Skin: - Remove clothing - Wash with soap & water (15 min) exp_type->exp_skin exp_eye Eyes: - Flush with water (15 min) exp_type->exp_eye exp_inhale Inhalation: - Move to fresh air exp_type->exp_inhale exp_ingest Ingestion: - Rinse mouth, do not induce vomiting exp_type->exp_ingest seek_medical Seek Immediate Medical Attention exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical exp_ingest->seek_medical

Caption: Emergency Response Plan for Spills and Personnel Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxyphenyl dihydrouracil
Reactant of Route 2
Reactant of Route 2
2-Methoxyphenyl dihydrouracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.